4-hydroxynaphthalene-2-sulfonamide
Description
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Properties
CAS No. |
116-64-3 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-hydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO3S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,(H2,11,13,14) |
InChI Key |
UVUPYJHRUARFIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |
Other CAS No. |
116-64-3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 4-Hydroxynaphthalene-2-sulfonamide (CAS 116-64-3)
[1][2][3]
Chemical Identity & Significance
4-Hydroxynaphthalene-2-sulfonamide (also known as 1-naphthol-3-sulfonamide ) is a bifunctional naphthalene derivative characterized by a phenolic hydroxyl group and a sulfonamide moiety in a meta-like (1,3) relationship.[1] This structural arrangement is chemically significant: the hydroxyl group acts as a strong electron donor (activator) for electrophilic aromatic substitution, while the sulfonamide group serves as an electron-withdrawing group and a pharmacophore in medicinal chemistry.
Nomenclature & Classification
| Property | Detail |
| CAS Registry Number | 116-64-3 |
| IUPAC Name | 4-Hydroxynaphthalene-2-sulfonamide |
| Synonyms | 1-Hydroxy-3-naphthalenesulfonamide; 1-Naphthol-3-sulfonamide |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| SMILES | NS(=O)(=O)c1cc(O)c2ccccc2c1 |
| Chemical Class | Naphthalenesulfonamide; Phenolic Sulfonamide |
Physicochemical Profile
The compound exists as a solid with high melting point characteristics typical of sulfonamides due to intermolecular hydrogen bonding.
| Property | Value / Characteristic |
| Physical State | Off-white to beige crystalline powder |
| Melting Point | >200°C (Predicted based on structural analogs) |
| Solubility (Water) | Low (Cold); Moderate (Hot) |
| Solubility (Alkali) | Soluble (forms phenolate/sulfonamide salts) |
| Solubility (Organic) | Soluble in DMSO, DMF, Acetone, Ethanol |
| pKa (Phenol) | ~9.0 - 9.5 |
| pKa (Sulfonamide) | ~10.0 - 10.5 |
Synthesis & Manufacturing Protocols
The synthesis of 4-hydroxynaphthalene-2-sulfonamide is challenging due to the directing effects of the naphthalene ring. Direct sulfonation of 1-naphthol typically yields the 2- or 4-sulfonic acid isomers. Accessing the 1,3-substitution pattern requires indirect routes, often starting from 1-aminonaphthalene-3-sulfonic acid (Cleve’s Acid derivative) or via selective desulfonation strategies.
Validated Synthetic Pathway
The most reliable laboratory route involves the conversion of the sulfonic acid precursor to the sulfonamide via a protected intermediate to prevent side reactions at the phenolic position.
Protocol Causality:
-
Hydrolysis: Starting with 1-aminonaphthalene-3-sulfonic acid ensures the correct regiochemistry. The amino group is converted to a hydroxyl group via the Bucherer reaction or acid hydrolysis.
-
Protection: The phenolic -OH is acetylated. This is critical because the subsequent step uses aggressive chlorinating agents (PCl₅) that would otherwise react with the free phenol to form aryl chlorides or phosphates.
-
Activation: Conversion to the sulfonyl chloride using PCl₅ or SOCl₂.
-
Amidation: Reaction with aqueous ammonia or ammonia gas yields the sulfonamide.
-
Deprotection: Mild alkaline hydrolysis restores the phenolic hydroxyl group.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from amino-naphthalene precursor to target sulfonamide.
Reactivity & Applications
Azo Dye Chemistry (Coupling Component)
In the dye industry, CAS 116-64-3 serves as a coupling component . The phenolic hydroxyl group activates the naphthalene ring, directing incoming diazonium electrophiles to the ortho or para positions.
-
Regioselectivity: Due to the sulfonamide group at position 3 (relative to 1-OH), the ortho position (C2) is sterically hindered. Coupling occurs predominantly at the C4 position (para to the hydroxyl), producing azo dyes with high substantivity for protein fibers (wool, silk) and polyamides.
Medicinal Chemistry (Carbonic Anhydrase Inhibition)
Sulfonamides are the primary pharmacophore for inhibiting Carbonic Anhydrase (CA) enzymes. The naphthalene scaffold provides increased lipophilicity compared to benzene analogues, potentially enhancing membrane permeability and affinity for specific CA isoforms (e.g., hCA IX, associated with hypoxic tumors).
-
Mechanism: The sulfonamide nitrogen binds to the Zinc (Zn²⁺) ion in the enzyme's active site, displacing the water molecule/hydroxide ion required for catalysis.
Reactivity Diagram: Azo Coupling
Figure 2: Mechanism of azo coupling. The hydroxyl group directs the diazonium ion to the para-position (C1 relative to OH at C4, or vice versa depending on numbering).
Safety & Handling (SDS Highlights)
Signal Word: Warning Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a particulate respirator (N95) when handling the powder.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and acid chlorides.
-
Spill Response: Sweep up without creating dust. Neutralize surfaces with mild soapy water.
References
-
National Institute of Standards and Technology (NIST). 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- (Related Precursor Data). NIST Chemistry WebBook, SRD 69. Link
-
U.S. International Trade Commission. Synthetic Organic Chemicals: United States Production and Sales, 1972. USITC Publication 681. (Lists 4-Hydroxy-2-naphthalenesulfonamide as a commercial intermediate). Link
-
European Chemicals Agency (ECHA). Substance Information: 4-hydroxynaphthalene-2-sulphonamide. EC Number 204-149-4. Link
-
PubChem. Compound Summary: 4-Hydroxynaphthalene-2-sulfonic acid (Precursor Acid). National Library of Medicine. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual reference for sulfonamide mechanism).
Sources
- 1. Full text of Commercial and Financial Chronicle : August 3, 1940, Vol. 151, No. 3919 | FRASER | St. Louis Fed [fraser.stlouisfed.org]
- 2. 1-Naphthalenesulfonic acid, 3-hydroxy-4-(2-(2-hydroxy-5-methylphenyl)diazenyl)-, compd. with 2,2',2''-nitrilotris(ethanol) (1:1) | C23H29N3O8S | CID 174837 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-hydroxy-2-naphthalenesulfonamide chemical structure
An In-Depth Technical Guide to 4-Hydroxy-2-naphthalenesulfonamide
Part 1: Molecular Identity & Structural Analysis
4-Hydroxy-2-naphthalenesulfonamide is a specialized aromatic sulfonamide intermediate used primarily in the synthesis of azo dyes and as a pharmacophore in medicinal chemistry. Historically cited in industrial production reports (e.g., USITC Synthetic Organic Chemicals), it represents a critical structural scaffold combining a phenolic hydroxyl group (electron donor) and a sulfonamide group (electron acceptor) on a naphthalene core.
Chemical Nomenclature & Classification
-
Synonyms: 3-Sulfamoyl-1-naphthol; 1-Hydroxy-3-naphthalenesulfonamide (symmetry equivalent).
-
Precursor CAS: 3771-14-0 (4-Hydroxynaphthalene-2-sulfonic acid).
-
Chemical Formula: C₁₀H₉NO₃S
-
Molecular Weight: 223.25 g/mol
Structural Architecture
The molecule consists of a naphthalene bicyclic system substituted at the C4 position (alpha) with a hydroxyl group and at the C2 position (beta) with a sulfonamide group. This 1,3-substitution pattern (meta-like relationship) creates a unique electronic push-pull system.
-
Electronic Character: The C4-OH group is a strong electron donor (+M effect), increasing electron density in the ring, particularly at the ortho (C3) and para (C1) positions relative to itself. The C2-SO₂NH₂ group is an electron-withdrawing group (-I, -M), increasing the acidity of the phenolic proton and the sulfonamide proton.
-
Tautomerism: While the enol form (naphthol) is aromatic and stable, the presence of the sulfonamide allows for significant hydrogen bonding networks, both intramolecular (between OH and SO₂ oxygen) and intermolecular.
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | Rationale |
| pKa (OH) | ~9.0 - 9.5 | Slightly more acidic than 1-naphthol (9.3) due to electron-withdrawing sulfonamide. |
| pKa (SO₂NH₂) | ~10.0 - 10.5 | Typical for primary aromatic sulfonamides. |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; balanced by polar functional groups. |
| Solubility | Low (Water), High (Base) | Dissolves in aqueous NaOH/KOH (forming dianion). |
| H-Bond Donors | 2 (OH, NH₂) | Critical for protein binding (e.g., Carbonic Anhydrase). |
| H-Bond Acceptors | 3 (O, SO₂) | Facilitates crystal packing and solvent interaction. |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 4-hydroxy-2-naphthalenesulfonamide typically proceeds via the chlorosulfonation of 1-naphthol or the conversion of the corresponding sulfonic acid. The most robust pathway involves the intermediate 4-hydroxynaphthalene-2-sulfonic acid .
Synthetic Pathway (Step-by-Step)
Step 1: Sulfonation of 1-Naphthol Reaction of 1-naphthol with concentrated sulfuric acid or oleum. At elevated temperatures (160°C+), the thermodynamic product (2,4-disulfonic acid or 2-sulfonic acid) is favored, but controlled conditions can yield the 4-hydroxy-2-sulfonic acid isomer.
Step 2: Conversion to Sulfonyl Chloride
The sulfonic acid group is converted to the sulfonyl chloride using chlorosulfonic acid (
Step 3: Amidation
The sulfonyl chloride reacts with aqueous ammonia (
Step 4: Hydrolysis (if protected) If the hydroxyl group was protected, a final hydrolysis step restores the free naphthol.
Visualization of Synthesis
Part 3: Applications & Medicinal Chemistry
Dye Chemistry (Coupling Component)
In the azo dye industry, this molecule acts as a "coupling component." The electron-rich naphthol ring undergoes electrophilic aromatic substitution with diazonium salts.
-
Coupling Position: The azo coupling typically occurs at the C1 position (ortho to the hydroxyl group) or the C3 position (ortho to the hydroxyl, between substituents), depending on pH and steric hindrance. The C1 position is generally preferred due to the strong activation by the OH group.
Medicinal Chemistry: Carbonic Anhydrase Inhibition
Naphthalene sulfonamides are a privileged scaffold for inhibiting Carbonic Anhydrase (CA) , a zinc-metalloenzyme involved in pH regulation and tumorigenesis.
-
Mechanism: The primary sulfonamide moiety (
) acts as a zinc-binding group (ZBG). The nitrogen atom coordinates directly to the ion in the enzyme's active site. -
Selectivity: The bulky naphthalene ring provides hydrophobic interactions with the enzyme's binding pocket, often conferring selectivity for specific isoforms (e.g., CA IX, which is overexpressed in hypoxic tumors) over the ubiquitous CA I and CA II.
Structure-Activity Relationship (SAR) Diagram
Part 4: Analytical Characterization
To validate the synthesis of 4-hydroxy-2-naphthalenesulfonamide, the following spectral signatures are diagnostic.
Table 2: Diagnostic Spectral Data
| Technique | Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ 9.8 - 10.2 ppm (s, 1H) | Phenolic -OH proton (exchangeable). |
| δ 7.2 - 7.5 ppm (s, 2H) | Sulfonamide -NH₂ protons (exchangeable). | |
| δ 8.0 - 8.5 ppm (m, Ar-H) | Naphthalene ring protons (distinct splitting pattern). | |
| δ 7.6 ppm (s, 1H) | Proton at C3 (between OH and SO₂NH₂). | |
| IR Spectroscopy | 3200 - 3400 cm⁻¹ | Broad O-H and N-H stretching. |
| 1330, 1150 cm⁻¹ | Strong S=O stretching (asymmetric/symmetric). | |
| Mass Spectrometry | m/z 222 [M-H]⁻ | Negative ion mode (ESI-). |
References
-
U.S. International Trade Commission. (1968). Synthetic Organic Chemicals: United States Production and Sales, 1968. USITC Publication 327. Link (Confirmed historical production of 4-Hydroxy-2-naphthalenesulfonamide).
-
PubChem. (n.d.).[3] 4-Hydroxynaphthalene-2-sulfonic acid (Precursor). National Library of Medicine. Link (Precursor data).
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link (Mechanistic grounding for sulfonamide pharmacophore).
-
Zhang, W., et al. (2013).[4][5][6] One-step synthesis of naphthalene sulfonamide derivatives. Magnetic Resonance in Chemistry, 51(7), 431-434. Link (Synthetic methodology for related naphthalene sulfonamides).
Sources
An In-Depth Technical Guide to 4-Hydroxynaphthalene-2-sulfonamide: From Core Properties to Advanced Applications
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the fundamental physicochemical properties, synthesis, and emerging applications of 4-hydroxynaphthalene-2-sulfonamide.
Executive Summary
This document provides a detailed scientific overview of 4-hydroxynaphthalene-2-sulfonamide, a sulfonamide derivative of hydroxynaphthalene. The guide begins by establishing the foundational molecular attributes of the compound and progressively delves into its synthesis, physicochemical characteristics, and potential therapeutic applications. With a focus on scientific integrity, this guide is intended to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.
Core Molecular Profile
4-Hydroxynaphthalene-2-sulfonamide is a chemical compound with the following core attributes:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| Exact Mass | 223.03 u | [1] |
These fundamental properties are the cornerstone for understanding the compound's behavior in various chemical and biological systems.
Synthesis of Sulfonamide Derivatives: A General Overview
The synthesis of sulfonamides is a well-established process in organic chemistry, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is a cornerstone of medicinal chemistry, enabling the creation of a diverse range of sulfonamide-containing molecules.[2] The versatility of this synthetic approach has facilitated the development of numerous therapeutic agents.[3][4]
A generalized workflow for the synthesis of a sulfonamide derivative is outlined below.
Caption: Generalized workflow for sulfonamide synthesis.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
The following is a representative protocol for the synthesis of a sulfonamide derivative, adapted from established methodologies.[2][5]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting amine in a suitable solvent such as dichloromethane.
-
Addition of Base: Add a base, for example, triethylamine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid that is produced during the reaction.[2]
-
Addition of Sulfonyl Chloride: Slowly add the corresponding sulfonyl chloride to the reaction mixture, typically at a reduced temperature to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction mixture and perform an aqueous workup to remove any water-soluble impurities.
-
Purification: Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques like NMR, IR, and mass spectrometry.
Physicochemical Properties
The physicochemical properties of 4-hydroxynaphthalene-2-sulfonamide and related compounds are critical for predicting their behavior in biological systems.
| Property | Value (for 4-hydroxynaphthalene-2-sulfonamide) |
| Density | 1.479 g/cm³ |
| Boiling Point | 510.1 °C at 760 mmHg |
| Flash Point | 262.3 °C |
| LogP | 2.97390 |
| Vapor Pressure | 5.02E-09 mmHg at 25°C |
Data sourced from Chemsrc.[1]
Applications in Drug Development
Sulfonamides are a cornerstone of modern medicine, initially recognized for their antimicrobial properties.[3][4] Their applications have since expanded significantly, with sulfonamide-based drugs being developed for a wide range of therapeutic areas.[6]
Antimicrobial Activity
The sulfonamide functional group is a key pharmacophore in a class of antibiotics known as sulfa drugs. These drugs act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.
Anticancer Potential
Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents.[7] Certain sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme that is overexpressed in some tumors.[4][7] Naphthalene-sulfonamide hybrids, in particular, have been investigated for their anticancer properties.
Other Therapeutic Areas
The therapeutic utility of sulfonamides extends to various other conditions, including:
The broad spectrum of biological activities associated with the sulfonamide moiety underscores its importance in contemporary drug discovery and development.[8][9]
Conclusion
4-Hydroxynaphthalene-2-sulfonamide, with its defined molecular weight and formula, represents a valuable scaffold for chemical and pharmaceutical research. The foundational knowledge of its properties, coupled with the vast therapeutic potential of the broader sulfonamide class, positions this and related compounds as promising candidates for future drug development endeavors.
References
-
4-hydroxynaphthalene-2-sulphonamide | CAS#:116-64-3 | Chemsrc. (n.d.). Retrieved February 24, 2026, from [Link]
-
7-(4-AMINOBENZAMIDO)-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID - Inxight Drugs. (n.d.). Retrieved February 24, 2026, from [Link]
-
7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid | C17H14N2O5S | CID 67074 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
7-Amino-4-hydroxynaphthalene-2-sulfonic acid Properties - EPA. (n.d.). Retrieved February 24, 2026, from [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (2021, October 15). Retrieved February 24, 2026, from [Link]
-
Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved February 24, 2026, from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Retrieved February 24, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF NOVEL NAPHTHALENE SUBSTITUTED SULPHONAMIDE DERIVATIVE - ijbpas. (2022, June 1). Retrieved February 24, 2026, from [Link]
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Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights - PEXACY International Journal of Pharmaceutical Science. (2023, August 19). Retrieved February 24, 2026, from [Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30). Retrieved February 24, 2026, from [Link]
-
Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. (2007, February 8). Retrieved February 24, 2026, from [Link]
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Introduction: The Versatile Naphthalene Sulfonamide Scaffold
An In-Depth Technical Guide to the Biological Activity of Naphthalene Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The naphthalene sulfonamide motif represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic aromatic naphthalene ring system linked to a sulfonamide group (-SO₂NR₂). This structural framework has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. The inherent physicochemical properties of the naphthalene group, combined with the hydrogen bonding capabilities and synthetic tractability of the sulfonamide moiety, have allowed for the development of a diverse library of derivatives. These compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and metabolic regulatory effects, making them a subject of intense investigation in modern drug discovery.[1][2][3]
This guide provides a comprehensive overview of the key biological activities of naphthalene sulfonamide derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Cell Proliferation and Survival
Naphthalene sulfonamide derivatives have emerged as a significant class of anticancer agents, exerting their effects through multiple mechanisms that disrupt cancer cell growth and survival.
Mechanism of Action: Microtubule and Kinase Pathway Inhibition
A primary anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. Microtubules are essential cytoskeletal proteins involved in cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][4] Certain naphthalene sulfonamide derivatives bind to the colchicine-binding site of tubulin, preventing its polymerization into microtubules and thereby halting mitosis.[1][4]
Another critical mechanism involves the modulation of key signaling pathways that are frequently dysregulated in cancer. For instance, some derivatives have been shown to inhibit the IL-6/JAK2/STAT3 signaling pathway.[5][6] This pathway is crucial for tumor cell proliferation, survival, and metastasis. By inhibiting the phosphorylation of STAT3, these compounds can downregulate the expression of downstream target genes like BCL2, Cyclin D1, and c-MYC, which are involved in cell survival and proliferation.[3][6]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of these derivatives. For tubulin inhibitors, it has been observed that the presence of a naphthalen-1-yl moiety on the sulfonamide, combined with a 4-methoxybenzyl group, plays an important role in conferring potent antiproliferative activity.[1] For STAT3 inhibitors, the nature of the N-aryl or heteroaryl substituent on the sulfonamide group is critical in directing the biological activity and potency against cancer cell lines like MCF-7.[3][6]
Data on In Vitro Antiproliferative Activity
The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Naphthalene Sulfonamide (5c) | MCF-7 (Breast) | Tubulin Polymerization | 0.51 | [1][4] |
| Naphthalene Sulfonamide (5c) | A549 (Lung) | Tubulin Polymerization | 0.33 | [1][4] |
| 6-Acetylnaphthalene-2-sulfonamide (5b) | MCF-7 (Breast) | STAT3 Inhibition | 3.59 (STAT3) | [3] |
| 6-Acetylnaphthalene-2-sulfonamide (5e) | MCF-7 (Breast) | STAT3 Inhibition | 3.01 (STAT3) | [3] |
| Naphthoquinone-naphthol (13) | HCT116 (Colon) | Cytotoxicity | 1.18 | [5] |
Experimental Protocol: In Vitro Antiproliferative Assay (CCK-8/MTT)
This protocol outlines a standard method for assessing the cytotoxic effects of naphthalene sulfonamide derivatives on cancer cell lines. The causality behind this choice is its high throughput and reliability in measuring cell viability, which is a direct indicator of antiproliferative activity.
Principle: The assay relies on the reduction of a tetrazolium salt (like that in CCK-8 or MTT) by mitochondrial dehydrogenases in viable, metabolically active cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthalene sulfonamide derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.
-
Controls (Self-Validating System):
-
Vehicle Control: Cells treated with the medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Cisplatin, 5-Fluorouracil) to validate assay sensitivity.[1]
-
Blank Control: Wells containing only the culture medium to provide a background absorbance reading.
-
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for an additional 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Metabolic Regulation: A New Frontier in Diabetes Treatment
Derivatives of naphthalene-1-sulfonamide have been identified as potent inhibitors of key proteins involved in metabolic diseases, showing significant promise for the treatment of type 2 diabetes and related disorders.[7]
Mechanism of Action: FABP4 Inhibition
A key therapeutic target is Fatty Acid Binding Protein 4 (FABP4), which plays a critical role in glucose and lipid metabolism and associated inflammatory processes.[2][8] Inhibition of FABP4 has been shown to improve insulin sensitivity and reduce hyperglycemia and dyslipidemia. Naphthalene-1-sulfonamide derivatives have been developed as highly potent and selective inhibitors of FABP4, demonstrating a dramatic improvement in metabolic parameters in preclinical models.[2][8]
In Vivo Efficacy in db/db Mouse Models
The in vivo efficacy of these compounds is often validated in db/db mice, a widely accepted genetic model for obesity and type 2 diabetes. These mice exhibit pronounced hyperglycemia and obesity, making them an ideal system for testing antidiabetic agents.[2][7] Treatment with FABP4-inhibiting naphthalene sulfonamides has been shown to significantly decrease fasting blood glucose and serum lipid levels, enhance insulin sensitivity, and ameliorate hepatic steatosis in these animals.[2][8]
Experimental Protocol: In Vivo Validation in db/db Mice
This protocol provides a framework for assessing the therapeutic potential of naphthalene sulfonamide derivatives for metabolic disorders. The choice of an in vivo model is causal; it moves beyond cellular effects to evaluate a compound's efficacy and safety within a complex biological system, which is essential for drug development.
Step-by-Step Methodology:
-
Animal Model: Use male db/db mice, typically starting at 6-8 weeks of age, when they exhibit clear signs of hyperglycemia and obesity.[7] Use age-matched db/m mice as healthy controls.
-
Acclimatization & Grouping: Acclimatize the animals for at least one week. Randomly assign them to a vehicle control group and one or more treatment groups.
-
Drug Administration:
-
Monitoring: Regularly monitor body weight, food intake, and water consumption.
-
Metabolic Assessments:
-
Blood Glucose: Measure fasting blood glucose levels at regular intervals (e.g., weekly) from tail vein blood.
-
Tolerance Tests: Perform oral glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess glucose disposal and insulin sensitivity.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and collect blood for analysis of serum insulin and lipid profiles. Collect tissues like the liver, skeletal muscle, and adipose tissue for histological analysis (e.g., to assess hepatic steatosis) and biochemical analysis (e.g., Western blotting for protein expression in signaling pathways).[7]
-
Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered statistically significant.[7]
Antimicrobial and Antiparasitic Activity
The naphthalene sulfonamide scaffold has also been successfully exploited to develop agents against a range of pathogenic microbes and parasites.
Mechanism of Action
The antimicrobial action of these derivatives often involves the inhibition of essential bacterial enzymes. For example, certain compounds have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes that are critical for bacterial DNA replication and repair.[3] This dual-targeting mechanism can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3]
In the context of parasitic diseases like leishmaniasis, naphthalene sulfonamides have demonstrated potent activity against Leishmania promastigotes. The mechanism may involve disruption of critical cellular structures, with some evidence pointing to tubulin as a potential target in these parasites as well.[9]
Data on Antimicrobial Activity
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class | Microorganism | Target/Mechanism | MIC (µg/mL) | Reference |
| Naphthalene Sulfonamide (5b) | E. coli | Topoisomerase IV | 5.3 (IC₅₀) | [3] |
| Naphthalene Sulfonamide (5e) | S. aureus | Topoisomerase IV | 7.65 (IC₅₀) | [3] |
| N-(2′-chlorophenyl)-1-naphthalene sulfonamide | L. tarentolae | Antileishmanial | 9.5 (IC₅₀, µM) | |
| Chlorinated-derivative SF5 | Aerobic Gram-negatives | Bactericidal | Significant Impact | [10] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent. Its selection is based on its quantitative nature and reproducibility.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the naphthalene sulfonamide derivative in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls (Self-Validating System):
-
Growth Control: Wells containing only the inoculum and broth (no compound).
-
Sterility Control: Wells containing only uninoculated broth.
-
Positive Control: Wells containing a known antibiotic (e.g., norfloxacin, ampicillin) to confirm the susceptibility of the test strain.[3]
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
Naphthalene sulfonamide derivatives represent a highly versatile and pharmacologically significant class of compounds. Their structural simplicity and amenability to chemical modification have enabled the exploration of a vast chemical space, leading to the discovery of potent inhibitors for a wide array of biological targets. The activities demonstrated—from disrupting cancer cell mitosis and signaling to regulating key metabolic enzymes and inhibiting microbial growth—underscore the therapeutic potential of this scaffold.
Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their drug-like properties. Structure-based design strategies, aided by X-ray crystallography and molecular modeling, will continue to be instrumental in developing derivatives with improved potency and selectivity.[2][8] Furthermore, exploring novel therapeutic areas and elucidating the mechanisms of action for new derivatives will undoubtedly expand the already impressive biological repertoire of the naphthalene sulfonamide core.
References
-
Wang, G., Fan, M., Liu, W., He, M., Li, Y., & Peng, Z. (2021). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1258–1266. [Link]
-
Norman, B. H., et al. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry. [Link]
-
Gao, C., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry. [Link]
-
Wang, G., et al. (2021). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Butorac, R. R., et al. (2020). Structural characterization of naphthalene sulfonamides and a sulfonate ester and their in vitro efficacy against Leishmania tarentolae promastigotes. New Journal of Chemistry. [Link]
-
Jiang, Z., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry. [Link]
-
Lin, Y.-J., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI. [Link]
-
Nencetti, S., et al. (2014). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydr. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Nencetti, S., et al. (2014). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Hidaka, H., Asano, M., & Tanaka, T. (1981). Activity-structure relationship of calmodulin antagonists, Naphthalenesulfonamide derivatives. Molecular Pharmacology. [Link]
-
Norman, B. H., et al. (2007). Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8. Journal of Medicinal Chemistry. [Link]
-
Nagy, M., et al. (2023). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Medicinal Chemistry. [Link]
-
Nagy, M., et al. (2023). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Medicinal Chemistry. [Link]
-
Gao, C., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry. [Link]
-
de Mello, T. F., et al. (2013). In vitro and in vivo antileishmanial and trypanocidal studies of new N-benzene- and N-naphthalenesulfonamide derivatives. Journal of Medicinal Chemistry. [Link]
-
Fares, M., et al. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
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Technical Guide: Solubility Profile of 4-Hydroxynaphthalene-2-sulfonamide
[1]
Executive Summary
This guide provides a technical analysis of the solubility characteristics of 4-hydroxynaphthalene-2-sulfonamide (CAS: 116-64-3).[1] As a structural analog to various azo dye intermediates and sulfonamide pharmacophores, this compound exhibits a distinct solubility contrast between aqueous and organic polar aprotic media.
Core Insight: 4-hydroxynaphthalene-2-sulfonamide is sparingly soluble in neutral water due to the lipophilic naphthalene core (LogP ~2.[1]97) but exhibits high solubility in Dimethyl Sulfoxide (DMSO) . Its aqueous solubility is pH-dependent, increasing significantly under alkaline conditions due to the ionization of the naphtholic hydroxyl and sulfonamide protons.
Physicochemical Profile
Understanding the molecular architecture is prerequisite to predicting solubility behavior. The compound features a hydrophobic naphthalene scaffold functionalized with two polar, ionizable groups.
| Property | Value / Description | Source/Type |
| CAS Number | 116-64-3 | Registry |
| Molecular Formula | C₁₀H₉NO₃S | Stoichiometry |
| Molecular Weight | 223.25 g/mol | Calculated |
| Predicted LogP | ~2.97 | Lipophilicity Index [1] |
| pKa (Acidic) | ~9.0 (Naphthol -OH), ~10.0 (Sulfonamide -NH₂) | Predicted/Analogous [2] |
| Water Solubility | < 1 mg/mL (Neutral pH) | Experimental/SDS Data [3] |
| DMSO Solubility | > 50 mg/mL (Estimated) | Analogous Trend [4] |
The Amphiphilic Paradox
The molecule contains opposing forces:
-
Hydrophobic Core: The naphthalene ring drives aggregation in water via
- stacking and the hydrophobic effect. -
Hydrophilic Periphery: The sulfonamide (
) and hydroxyl ( ) groups are hydrogen bond donors/acceptors, but in neutral water, their solvation energy is insufficient to overcome the lattice energy of the crystal.[1]
Solubility Landscape: Water vs. DMSO
Mechanism of Solvation
The disparity in solubility is governed by the solvent's ability to disrupt intermolecular forces within the crystal lattice.
Figure 1: Mechanistic comparison of solvation forces. In water, the hydrophobic effect prevents dissolution. In DMSO, strong dipole interactions disrupt the crystal lattice.
The "DMSO Toe" Effect
A critical phenomenon for biological assays is the "DMSO Toe"—the rapid precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous buffer.
-
Risk: If the final aqueous concentration exceeds the thermodynamic solubility limit (approx. 0.3–0.5 mM for similar sulfonamides), the compound will crash out of solution, leading to false negatives in bioassays.
-
Mitigation: Keep final DMSO concentration < 0.5% (v/v) and ensure the target compound concentration is within the aqueous solubility limit.
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Gold Standard)
This protocol determines the thermodynamic solubility of the compound.[1]
Reagents:
-
Solvent (HPLC-grade Water or DMSO)[1]
-
0.22 µm PTFE Syringe Filters (Do not use Nylon for sulfonamides as they may bind)[1]
Workflow:
-
Preparation: Add excess solid compound (~10 mg) to a glass vial containing 1 mL of solvent.
-
Equilibration: Agitate at 25°C for 24–48 hours using an orbital shaker (60 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter. Note: Pre-saturate the filter with a small volume of supernatant to prevent adsorption losses.
-
Quantification: Analyze the filtrate via HPLC-UV (detection at ~254 nm or ~300 nm) against a calibration curve prepared in DMSO.
Protocol B: Preparation of 10 mM Stock Solution
For use in high-throughput screening or cellular assays.
-
Calculation:
-
MW = 223.25 g/mol .
-
Target Concentration = 10 mM (10 mmol/L).
-
Target Volume = 10 mL.
-
Mass Required =
(22.3 mg).[1]
-
-
Dissolution:
-
Weigh 22.3 mg of solid into a chemically resistant glass vial (amber glass recommended to prevent photodegradation).
-
Add 10 mL of anhydrous DMSO.
-
Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C. DMSO freezes at 19°C; ensure full thawing and vortexing before use.
-
Figure 2: Workflow for preparing a 10 mM stock solution in DMSO, ensuring complete dissolution before storage.
Critical Application Notes
-
pH Sensitivity: If aqueous solubility is required, adjusting the pH to > 8.0 (using NaOH or basic buffer) will deprotonate the sulfonamide/naphthol groups, drastically increasing solubility. However, this may affect biological activity or stability.
-
Hygroscopicity: DMSO is hygroscopic. Absorbed water can decrease the solubility of the stock solution over time, leading to "silent precipitation" inside the storage vial. Always use anhydrous DMSO and seal vials tightly [5].
-
Detection: This compound is likely fluorescent due to the naphthol moiety. Use fluorescence detection (FLD) for higher sensitivity in solubility assays if UV signal is low.
References
-
ChemSrc. (2025). 4-hydroxynaphthalene-2-sulphonamide Physicochemical Properties. Retrieved from [Link][1]
-
Ossowski, T., et al. (2008).[3] Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society.[3] Retrieved from [Link][1]
-
University of Texas at Austin. (2024). Understanding DMSO/Water Interactions. Retrieved from [Link][1]
difference between 4-hydroxynaphthalene-2-sulfonamide and 4-hydroxynaphthalene-2-sulfonic acid
An In-Depth Technical Guide to 4-Hydroxynaphthalene-2-Sulfonic Acid and 4-Hydroxynaphthalene-2-Sulfonamide: A Comparative Analysis for Research Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of two structurally related naphthalene derivatives: 4-hydroxynaphthalene-2-sulfonic acid and 4-hydroxynaphthalene-2-sulfonamide. While both molecules share a common 4-hydroxynaphthalene core, the fundamental difference lies in their sulfur-containing functional group: a sulfonic acid (-SO₃H) versus a sulfonamide (-SO₂NH₂). This single substitution dictates a profound divergence in their physicochemical properties, chemical reactivity, and, consequently, their primary fields of application. 4-hydroxynaphthalene-2-sulfonic acid is a highly water-soluble, strong acid predominantly utilized as an intermediate in the synthesis of azo dyes. In contrast, 4-hydroxynaphthalene-2-sulfonamide is a significantly less acidic compound whose functional group is a well-established pharmacophore. This positions it as a molecule of interest in medicinal chemistry and drug development, with potential applications as an antimicrobial or anticancer agent. This guide will dissect these differences, providing researchers and drug development professionals with a detailed understanding of their respective synthesis, properties, and applications.
Foundational Concepts: The Naphthalene Scaffold
Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings.[1] Its extended π-electron system and versatile substitution chemistry make it a privileged scaffold in both industrial and medicinal chemistry.[1] The introduction of functional groups such as hydroxyl (-OH), sulfonic acid (-SO₃H), and sulfonamide (-SO₂NH₂) moieties dramatically alters the parent molecule's properties, creating a diverse family of compounds with wide-ranging applications.
-
Hydroxynaphthalenes (Naphthols): The presence of a hydroxyl group imparts phenolic character, influencing the molecule's acidity and reactivity towards electrophilic substitution.
-
Naphthalenesulfonic Acids: The sulfonic acid group is a strong acid that significantly enhances water solubility. These compounds are crucial intermediates in the chemical industry, particularly for producing dyes and as catalysts.[2][3]
-
Naphthalenesulfonamides: The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously represented by the "sulfa drugs."[4] This group's ability to act as a hydrogen bond donor and acceptor, along with its specific steric and electronic properties, allows it to interact with biological targets like enzymes.[5][6]
Profile of 4-Hydroxynaphthalene-2-Sulfonic Acid
Molecular Structure and Physicochemical Properties
4-Hydroxynaphthalene-2-sulfonic acid is an organic compound featuring a naphthalene core substituted with a hydroxyl group at the C4 position and a sulfonic acid group at the C2 position.[7][8] The sulfonic acid moiety makes it a strong acid and highly soluble in aqueous solutions.
Table 1: Physicochemical Properties of 4-Hydroxynaphthalene-2-Sulfonic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₄S | [7][9] |
| Molecular Weight | 224.23 g/mol | [9] |
| Appearance | Colorless/White solid | [10] |
| Acidity (pKa) | Very low (strong acid) | [11] |
| Water Solubility | High | [2] |
| CAS Number | 3771-14-0 | [7] |
Synthesis and Reactivity
The synthesis of naphthalenesulfonic acids is typically achieved through the sulfonation of naphthalene with sulfuric acid. The position of sulfonation is temperature-dependent. To obtain specific isomers like the 2-sulfonic acid, reaction conditions are carefully controlled, often at higher temperatures.[12][13] The hydroxyl group can be introduced before or after the sulfonation step.
The primary reactivity of 4-hydroxynaphthalene-2-sulfonic acid centers around two key areas:
-
Azo Coupling: The electron-rich naphthalene ring, activated by the hydroxyl group, readily undergoes coupling reactions with diazonium salts to form azo dyes.[10]
-
Conversion to Sulfonyl Chloride: The sulfonic acid group can be converted to the more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This sulfonyl chloride is the critical intermediate for synthesizing the corresponding sulfonamide.
Primary Applications
The principal application of 4-hydroxynaphthalene-2-sulfonic acid and its isomers is as a precursor in the synthesis of dyes and pigments.[2][14] Its ability to participate in azo coupling reactions makes it a valuable building block for creating a wide spectrum of colors for textiles and other materials.[10]
Profile of 4-Hydroxynaphthalene-2-Sulfonamide
Molecular Structure and Physicochemical Properties
4-Hydroxynaphthalene-2-sulfonamide is structurally analogous to its sulfonic acid counterpart, but with the -SO₃H group replaced by a sulfonamide (-SO₂NH₂) group. This seemingly minor change has profound consequences for its chemical nature.
Table 2: Physicochemical Properties of 4-Hydroxynaphthalene-2-Sulfonamide (and related Naphthalene-Sulfonamides)
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃S | N/A |
| Molecular Weight | 223.25 g/mol | N/A |
| Appearance | Crystalline solid | [15] |
| Acidity (pKa) | Weakly acidic (~10) | [5] |
| Water Solubility | Lower than sulfonic acid | [5] |
| CAS Number | N/A (unsubstituted) | N/A |
(Note: Data for the specific unsubstituted compound is sparse; properties are inferred from closely related naphthalene-sulfonamide structures.)
The Sulfonamide Moiety: A Privileged Pharmacophore
The sulfonamide group is considered a "privileged pharmacophore" in drug discovery. Its derivatives are known to exhibit a vast range of biological activities, including:
-
Antibacterial: The original sulfa drugs function by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis.[5][16]
-
Anticancer: Naphthalene-sulfonamide hybrids have been investigated for their ability to interfere with signaling pathways in cancer cells.[11]
-
Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group, making it a common feature in inhibitors of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.
Synthesis and Reactivity
The synthesis of a sulfonamide is a two-step process starting from the corresponding sulfonic acid.[5]
-
Formation of Sulfonyl Chloride: The sulfonic acid is first converted to 4-hydroxynaphthalene-2-sulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with ammonia (to give the primary sulfonamide, -SO₂NH₂) or a primary/secondary amine (to give a substituted sulfonamide, -SO₂NHR or -SO₂NR₂). This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom.[17]
Applications in Medicinal Chemistry
The primary interest in 4-hydroxynaphthalene-2-sulfonamide and its derivatives lies in their potential therapeutic applications. Research has explored naphthalene-sulfonamide scaffolds as antagonists for chemokine receptors like CCR8 and for their general antimicrobial properties.[6][11] Their structural similarity to known bioactive molecules makes them attractive candidates for lead optimization in drug discovery programs.
Head-to-Head Comparison: The Critical Differences
The core distinction between these two molecules is the functional group attached to the sulfonyl sulfur, which dictates their chemical identity and utility.
The Functional Group Distinction: -SO₃H vs. -SO₂NH₂
The sulfonic acid group (-SO₃H) is characterized by a hydroxyl group bonded directly to the sulfur atom, whereas the sulfonamide group (-SO₂NH₂) has an amino group in that position.
Caption: Synthetic relationship between the sulfonic acid and sulfonamide.
Experimental Protocols
Disclaimer: These protocols are generalized representations and must be adapted and performed with strict adherence to laboratory safety standards and by qualified personnel.
Protocol: Synthesis of Naphthalene-2-Sulfonic Acid
This protocol describes a general method for the sulfonation of naphthalene, which is a precursor to the target molecules.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Reagents: Naphthalene (1 mol), concentrated sulfuric acid (98%, 1.1 mol).
-
Procedure:
-
Melt the naphthalene (m.p. ~80°C) in the flask.
-
Heat the molten naphthalene to 160°C.
-
Slowly add the concentrated sulfuric acid to the stirring molten naphthalene over 30 minutes, maintaining the temperature at 160-165°C.
-
Maintain the reaction mixture at this temperature for 4-5 hours to favor the formation of the 2-sulfonic acid isomer. [13] 5. Cool the reaction mixture and pour it cautiously into a large volume of cold water.
-
The product can be isolated by salting out or by forming a less soluble salt (e.g., calcium or sodium salt) for purification. [13]
-
Protocol: Synthesis of 4-Hydroxynaphthalene-2-Sulfonamide
This protocol outlines the conversion from the sulfonic acid to the sulfonamide.
-
Apparatus: A round-bottom flask with a stirrer, addition funnel, and setup for working under anhydrous conditions.
-
Reagents: 4-Hydroxynaphthalene-2-sulfonic acid (1 mol), thionyl chloride (SOCl₂, 1.5 mol), a suitable solvent (e.g., dichloromethane), and aqueous ammonia (excess).
-
Procedure:
-
Step A: Formation of the Sulfonyl Chloride
-
Suspend the dry 4-hydroxynaphthalene-2-sulfonic acid in the solvent.
-
Slowly add the thionyl chloride to the suspension at room temperature. A catalytic amount of DMF can be used.
-
Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases (typically 2-4 hours).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-hydroxynaphthalene-2-sulfonyl chloride. This intermediate is moisture-sensitive and often used immediately.
-
-
Step B: Amination
-
Dissolve the crude sulfonyl chloride in a water-immiscible solvent like diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring for 1-2 hours as the sulfonamide precipitates.
-
Filter the solid product, wash thoroughly with cold water to remove ammonium salts, and then with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-hydroxynaphthalene-2-sulfonamide. [5][17]
-
-
Concluding Remarks and Future Outlook
The distinction between 4-hydroxynaphthalene-2-sulfonic acid and 4-hydroxynaphthalene-2-sulfonamide is a classic example of how a single functional group transformation can pivot a molecule's application from bulk industrial chemistry to the nuanced field of drug discovery. The sulfonic acid is a workhorse intermediate, valued for its reactivity and solubility in aqueous media, making it ideal for large-scale dye manufacturing. The sulfonamide, by contrast, is a molecule of biological significance. Its specific structural and electronic features enable it to interact with complex protein targets, a property that has been leveraged to create a multitude of life-saving drugs.
For researchers, scientists, and drug development professionals, understanding this fundamental difference is crucial. While the sulfonic acid derivative is primarily of interest as a starting material, the sulfonamide derivative represents a promising scaffold for the design and synthesis of new therapeutic agents. Future research will likely focus on creating libraries of substituted 4-hydroxynaphthalene-2-sulfonamides and screening them against various biological targets, from bacterial enzymes to human kinases, in the ongoing search for novel medicines.
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- 8. 2-Naphthalenesulfonic acid, 4-hydroxy- | C10H8O4S | CID 77389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-hydroxynaphthalene-2-sulphonic acid [webbook.nist.gov]
- 10. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]
- 11. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4 | Benchchem [benchchem.com]
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history and industrial uses of 4-hydroxynaphthalene-2-sulfonamide
This technical guide provides a comprehensive analysis of 4-hydroxynaphthalene-2-sulfonamide , industrially known as 1-naphthol-3-sulfonamide .
Synonyms: 1-Naphthol-3-sulfonamide; 4-Hydroxy-2-naphthalenesulfonamide CAS Registry Number: 116-64-3 Molecular Formula: C₁₀H₉NO₃S Molecular Weight: 223.25 g/mol
Executive Summary
4-Hydroxynaphthalene-2-sulfonamide is a specialized naphthalene derivative serving as a critical intermediate in the synthesis of azo dyes , metallized chrome dyes , and diazotype reproduction materials . Characterized by the presence of both a phenolic hydroxyl group (position 4/1) and a sulfonamide moiety (position 2/3), it functions as a versatile coupling component.
While its primary utility lies in industrial color chemistry, its structural pharmacophores—specifically the sulfonamide group attached to a lipophilic naphthalene ring—grant it relevance in medicinal chemistry research, particularly as a scaffold for carbonic anhydrase inhibitors and antimicrobial agents.
Chemical Identity & Structural Logic
To understand the reactivity of this molecule, one must first resolve its nomenclature, which often causes confusion in literature due to naphthalene symmetry.
Nomenclature & Symmetry
The naphthalene ring system possesses inherent symmetry that makes the 1,3-substitution pattern chemically equivalent to the 4,2-substitution pattern .
-
Alpha Position: The hydroxyl group (-OH) is located at an
-position (1 or 4). -
Beta Position: The sulfonamide group (
) is located at a -position (3 or 2).
By rotating the molecule 180° in the plane or flipping it vertically, 1-naphthol-3-sulfonamide superimposes perfectly onto 4-hydroxynaphthalene-2-sulfonamide . This guide uses the IUPAC-favored 4-hydroxy... nomenclature while acknowledging the industrial 1-naphthol... convention.
Physicochemical Properties
| Property | Value | Description |
| Appearance | Off-white to beige powder | Oxidizes slightly upon air exposure.[1] |
| Melting Point | 218–222 °C | High MP due to intermolecular hydrogen bonding (sulfonamide/hydroxyl). |
| Solubility | Soluble in aqueous alkali | Forms phenolate/sulfonamidate salts in NaOH/KOH. |
| pKa (est.) | Weakly acidic; soluble in basic media, precipitates in acid. | |
| Reactivity | Electrophilic Substitution | Activated at C-2 (ortho to OH) for azo coupling. |
Synthesis & Manufacturing Protocols
The synthesis of 4-hydroxynaphthalene-2-sulfonamide is a multi-step process requiring precise control of regioselectivity, typically starting from naphthalene-1,3-disulfonic acid or 1-naphthol-3-sulfonic acid.
Synthesis Pathway
The most robust industrial route avoids direct sulfonation of 1-naphthol (which favors the 2- or 4- isomers) and instead utilizes the Bucherer reaction logic or selective hydrolysis.
Core Workflow:
-
Precursor Preparation: Partial alkali fusion of naphthalene-1,3-disulfonic acid yields 1-naphthol-3-sulfonic acid .
-
Activation: Conversion of the sulfonic acid to 1-naphthol-3-sulfonyl chloride using chlorosulfonic acid (
) or thionyl chloride ( ). Note: The phenolic OH may require transient protection (e.g., acetylation) to prevent side reactions. -
Amidation: Reaction of the sulfonyl chloride with aqueous ammonia (
) or liquid ammonia. -
Isolation: Acidification to precipitate the target sulfonamide.
Visualization of Synthesis Logic (DOT)
Figure 1: Synthetic pathway from naphthalene disulfonic acid to the target sulfonamide.
Industrial Applications
Azo Dye Coupling Component
The primary industrial use of 4-hydroxynaphthalene-2-sulfonamide is as a coupler in the production of azo dyes.
-
Mechanism: The hydroxyl group at position 4 is a strong electron-donating group (EDG), activating the ring. Coupling with diazonium salts occurs primarily at the ortho position (position 3 relative to OH, or position 1 in the 4-OH numbering scheme) due to the directing effect of the phenolate ion.
-
Utility: It produces dyes in the orange-to-red spectrum.[2] The sulfonamide group improves the fastness properties (resistance to washing/light) of the dye compared to simple naphthols, likely via hydrogen bonding with textile fibers (wool/nylon).
Metallized (Chrome) Dyes
In "chrome dyeing," the molecule acts as a ligand. The proximity of the hydroxyl group and the azo nitrogen (formed after coupling) creates a coordination site for metal ions like Chromium(III).
-
Protocol: The dye is applied to the fiber, followed by treatment with a chromium salt (e.g., sodium dichromate). This forms a "lake" (complex) inside the fiber, significantly improving wet fastness.
Diazotype Photography (Blueprints)
Historically, sulfonamide derivatives of naphthols were used in the "dry ammonia" developing process. The compound is coated on paper with a light-sensitive diazo compound.
-
Process: UV light destroys the diazo compound in non-image areas. Exposure to ammonia vapor activates the coupling reaction in the dark (image) areas, forming a permanent azo dye image.
Visualization of Azo Coupling (DOT)
Figure 2: Mechanism of Azo Coupling utilizing 4-hydroxynaphthalene-2-sulfonamide as the nucleophilic coupler.
Biomedical Potential & Research
While not a mainline drug, the structural features of 4-hydroxynaphthalene-2-sulfonamide make it a valuable scaffold in medicinal chemistry.
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides (
-
Mechanism: The sulfonamide nitrogen coordinates with the Zinc (
) ion in the enzyme's active site. -
Research Relevance: Naphthalene-based sulfonamides are investigated for isoform-selective inhibition (e.g., targeting tumor-associated CA IX over cytosolic CA I/II). The bulky naphthalene ring provides different hydrophobic interactions compared to the standard benzene-based inhibitors (like acetazolamide).
Enzymatic Detection Systems
Derivatives of this compound (specifically esters of the phenol) are used as fluorogenic or chromogenic substrates .
-
Example: 1-octanoyloxynaphthalene-3-sulfonamide.
-
Assay: Lipase or esterase enzymes cleave the ester bond, releasing the free 4-hydroxynaphthalene-2-sulfonamide. This released phenol can then rapidly couple with a latent diazonium salt in the solution to produce a colored signal, indicating enzyme activity.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | Statement | Handling Protocol |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. Wash contaminated skin with soap/water. |
| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles. Rinse cautiously with water for 15 min if exposed. |
| STOT-SE | H335: May cause respiratory irritation. | Handle in a fume hood. Avoid dust generation. |
| Stability | Stable under standard conditions. | Incompatible with strong oxidizing agents and strong acids. |
References
-
United States Patent Office. (1965). Method of azo dye chromation (US3185676A). Google Patents. Link
-
U.S. International Trade Commission. (1968). Synthetic Organic Chemicals: United States Production and Sales, 1968. USITC Publication.[3] Link
-
Organic Syntheses. (1943). Preparation of o-Toluic Acid (referencing 1-naphthol-3-sulfonic acid).[4][5] Org.[4][5] Synth. Coll. Vol. 3, p. 820.[4] Link
-
PubChem. (n.d.). 4-hydroxynaphthalene-2-sulfonamide (Compound Summary). National Library of Medicine. Link
-
ChemSrc. (2025). CAS 116-64-3 Entry & Physical Properties.Link
Sources
- 1. Efficient Synthesis and Reaction Kinetics of Readily Water Soluble Esters Containing Sulfonic Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3681320A - Preparation of disazo j acid urea dyestuffs - Google Patents [patents.google.com]
- 3. usitc.gov [usitc.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Safety Profile of 4-Hydroxynaphthalene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Navigating the safety landscape of novel or less-common chemical entities is a cornerstone of responsible research and development. This guide provides a comprehensive safety and handling profile for 4-hydroxynaphthalene-2-sulfonamide. In the absence of a standardized Safety Data Sheet (SDS) from major commercial suppliers, this document synthesizes toxicological data from structurally similar compounds, established principles of chemical safety, and the known biological activities of its core functional groups: the naphthalene ring system and the sulfonamide moiety. This approach allows for a robust, inferred safety profile to guide laboratory practice.
Chemical Identification and Structural Rationale for Hazard Assessment
4-Hydroxynaphthalene-2-sulfonamide is an aromatic organic compound. Its structure, featuring a naphthalene core substituted with both a hydroxyl (-OH) and a sulfonamide (-SO₂NH₂) group, dictates its potential chemical reactivity and toxicological profile.
-
Naphthalene Core: Naphthalene and its derivatives are known to undergo metabolic activation, primarily by cytochrome P450 enzymes, to form reactive intermediates like epoxides and quinones.[1][2] These metabolites can lead to oxidative stress and cellular damage, with the lungs and eyes being potential target organs.[2][3][4]
-
Sulfonamide Group: The sulfonamide functional group is the basis for a class of antibacterial drugs and other therapeutics.[5] While many are safe, this group is associated with hypersensitivity reactions in some individuals.[5] From a handling perspective, sulfonamides are typically crystalline solids, and dust inhalation is a primary exposure route to consider.
Given the combined toxicological potential of these two groups, a cautious approach to handling is warranted.
Hazard Identification and Inferred Classification
While a specific GHS classification for 4-hydroxynaphthalene-2-sulfonamide is not available, based on data from related naphthalenesulfonic acids and sulfonamides, the following hazards should be anticipated.[6][7][8]
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled |
Routes of Exposure and Symptoms:
-
Inhalation: May cause irritation to the respiratory tract, coughing, and shortness of breath.[6] Naphthalene derivatives can target lung epithelial cells.[4]
-
Skin Contact: May cause skin irritation, redness, and itching.[7][8]
-
Eye Contact: Causes serious eye irritation, which may result in redness, pain, and watering.[6][7]
-
Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[6]
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation, incorporating engineering controls, personal protective equipment, and stringent laboratory practices, is essential.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of any potential airborne particulates.
Personal Protective Equipment (PPE)
The selection of PPE should be guided by a thorough risk assessment. The following represents the minimum required protection:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.
-
Body Protection: A laboratory coat must be worn and kept fastened.
-
Respiratory Protection: If there is a risk of generating significant dust that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator for particulates should be used.[10]
Caption: PPE selection decision tree.
Handling Procedures
-
Use tools (spatulas, scoops) appropriate for the quantity being handled to minimize spillage.
-
Wash hands thoroughly with soap and water after handling the compound.[7]
-
Do not eat, drink, or smoke in the laboratory.
Emergency and First-Aid Measures
Immediate action is crucial in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][10] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[7] Seek immediate medical attention. |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from strong oxidizing agents, as these are incompatible with many organic compounds.[7][10]
-
Protect from direct sunlight, as some naphthalene derivatives are light-sensitive.[7][10]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste.
Toxicological Insights: The "Why" Behind the Precautions
Understanding the mechanism of toxicity reinforces the importance of the safety protocols outlined.
Metabolic Activation of Naphthalene
The primary driver of naphthalene-related toxicity is its metabolism. The following diagram illustrates a simplified pathway leading to the formation of reactive species.
Caption: Metabolic activation of the naphthalene core.
This metabolic activation is particularly relevant in tissues with high P450 activity, such as the liver and, importantly for inhalation risks, the lungs.[2] The generated quinones can deplete cellular antioxidants like glutathione, leading to oxidative stress and cell death.[2]
The Role of the Sulfonamide Group
While the sulfonamide group itself is not typically associated with the kind of organ toxicity seen with naphthalene, it is a well-known hapten. This means it can bind to endogenous proteins, forming an immunogenic complex that can trigger hypersensitivity reactions in susceptible individuals. While this is more of a concern in a therapeutic context, it underscores the importance of minimizing skin contact and inhalation to reduce the risk of sensitization.
Conclusion
References
-
Walsh Medical Media. Pharmacokinetic Analysis of Naphthalene and Its Derivatives.
-
U.S. Environmental Protection Agency. Toxicological Review of Naphthalene (CAS No. 91-20-3).
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
-
National Center for Biotechnology Information. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.
-
Frontiers in Pharmacology. Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease.
-
BenchChem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
-
PubChem. 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid.
-
Fisher Scientific. CAS RN 119-40-4.
-
Fisher Scientific. Safety Data Sheet - 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
-
Thermo Fisher Scientific. Safety Data Sheet - 1-Amino-2-naphthol-4-sulfonic acid.
-
Manchester Organics. 7-Amino-4-hydroxy-naphthalene-2-sulfonic acid.
-
Fisher Scientific. Safety Data Sheet - Sulfanilamide.
-
Fisher Scientific. Safety Data Sheet - Sulfonamide.
-
BLD Pharm. 7-Amino-4-hydroxynaphthalene-2-sulfonic acid.
-
Sigma-Aldrich. Safety Data Sheet - 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
-
Carl ROTH. Safety Data Sheet: 1-Amino-2-hydroxy-4-naphthalenesulfonic acid.
-
MilliporeSigma. 4-Hydroxynaphthalene-2-sulfonic acid.
-
EUROLAB. Sulfonamide Analysis (Antibiotic).
-
TCI Chemicals. Safety Data Sheet - 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid.
-
ECHEMI. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid SDS.
-
PubChem. 2-Naphthalenesulfonic acid, 4-hydroxy-3-(2-(4-methoxy-2-sulfophenyl)diazenyl)-6-(methylamino)-.
-
HR Patel Institute of Pharmaceutical Education and Research. Practical Lab Manual.
-
U.S. Environmental Protection Agency. 2-Naphthalenesulfonic acid, 4-hydroxy- Properties.
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- 4. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
Methodological & Application
synthesis of 4-hydroxynaphthalene-2-sulfonamide from 4-hydroxy-2-naphthalenesulfonic acid
Application Note: High-Purity Synthesis of 4-Hydroxynaphthalene-2-sulfonamide
Executive Summary & Strategic Overview
The synthesis of 4-hydroxynaphthalene-2-sulfonamide (Target) from 4-hydroxy-2-naphthalenesulfonic acid (Starting Material) presents a classic chemoselectivity challenge: the presence of a nucleophilic phenolic hydroxyl group (
Direct conversion of the sulfonic acid to a sulfonamide via a sulfonyl chloride intermediate using standard reagents (e.g.,
The Four-Stage Protocol:
-
Protection: Acetylation of the phenolic hydroxyl group to prevent side reactions.
-
Activation: Conversion of the sulfonate to the sulfonyl chloride using Phosphorus Pentachloride (
). -
Amidation: Nucleophilic substitution with Ammonia (
). -
Deprotection: Alkaline hydrolysis to restore the phenolic hydroxyl group.
Reaction Pathway Visualization
The following diagram illustrates the chemical logic and workflow.
Caption: Figure 1. Step-wise synthetic route for 4-hydroxynaphthalene-2-sulfonamide utilizing an acetylation protection strategy to ensure regioselectivity.
Detailed Experimental Protocols
Step 1: Protection (Acetylation)
Objective: Convert the reactive phenol into a stable acetate ester.
Reagents: Sodium 4-hydroxy-2-naphthalenesulfonate (Starting Material), Acetic Anhydride (
-
Preparation: Place 50.0 g (0.20 mol) of Sodium 4-hydroxy-2-naphthalenesulfonate (dried at 110°C overnight) into a 500 mL round-bottom flask.
-
Reaction: Add 100 mL of Acetic Anhydride and a catalytic amount of anhydrous Sodium Acetate (2.0 g).
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 2–3 hours. The solid should dissolve, forming a clear solution.
-
Isolation: Cool the mixture to room temperature. The sodium salt of the acetylated product may crystallize.[1] If not, dilute with 100 mL of Ethanol to precipitate the product.
-
Filtration: Filter the white solid, wash with cold ethanol, and dry in a vacuum oven at 60°C.
Step 2: Activation (Sulfonyl Chloride Formation)
Objective: Convert the sulfonate salt to the electrophilic sulfonyl chloride.
Reagents: Phosphorus Pentachloride (
-
Setup: In a dry 500 mL flask equipped with a calcium chloride drying tube (to exclude moisture), mix 58.0 g (0.20 mol) of the dry Sodium 4-acetoxy-2-naphthalenesulfonate with 45.0 g (0.22 mol) of Phosphorus Pentachloride (
). -
Reaction: Heat the mixture in an oil bath at 120–130°C for 2 hours. The reaction mixture will liquefy as
is generated.-
Note: Ensure efficient fume extraction; HCl gas is evolved.
-
-
Quenching (Critical): Cool the reaction mass to room temperature. Pour the viscous liquid slowly onto 500 g of crushed ice with vigorous stirring. This hydrolyzes the
and excess . -
Extraction: The sulfonyl chloride will precipitate as a solid or oil. Extract with Dichloromethane (DCM) (
mL). -
Drying: Wash the DCM layer with cold water (
mL), dry over anhydrous , and evaporate the solvent under reduced pressure.-
Intermediate:4-Acetoxynaphthalene-2-sulfonyl chloride . (Use immediately in Step 3).
-
Step 3: Amidation
Objective: Form the sulfonamide bond.
Reagents: Aqueous Ammonia (28-30%
-
Preparation: Dissolve the crude sulfonyl chloride from Step 2 in 100 mL of Acetone or THF.
-
Addition: Cool 150 mL of concentrated Ammonium Hydroxide (
) to 0°C in an ice bath. Slowly add the sulfonyl chloride solution dropwise to the stirring ammonia, maintaining the temperature below 10°C. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Isolation: Evaporate the organic solvent (Acetone/THF). The product usually precipitates from the remaining aqueous layer. If not, acidify slightly to pH 7 with dilute HCl.
-
Filtration: Collect the solid 4-acetoxynaphthalene-2-sulfonamide .
Step 4: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to yield the final target.
Reagents: Sodium Hydroxide (
-
Hydrolysis: Suspend the wet cake from Step 3 in 200 mL of 2M
solution. -
Heating: Heat to 50–60°C for 1 hour. The solid will dissolve as the phenol is deprotected and forms the soluble phenolate.
-
Precipitation: Cool the solution to room temperature. Filter off any insoluble impurities.
-
Acidification: Slowly add 6M
to the filtrate with stirring until the pH reaches 2–3. The target compound, 4-hydroxynaphthalene-2-sulfonamide , will precipitate as a white to off-white solid. -
Purification: Recrystallize from water or an ethanol/water mixture.
Key Analytical Parameters
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Darkening indicates oxidation; store in dark. |
| Solubility | Soluble in alcohols, acetone, alkaline water | Insoluble in non-polar solvents (Hexane). |
| 1H NMR (DMSO-d6) | Phenolic proton is exchangeable with | |
| 1H NMR (DMSO-d6) | Sulfonamide protons. | |
| Melting Point | >200°C (dec) | Exact MP varies by crystal form/solvate. |
Troubleshooting & Critical Control Points
-
Moisture Sensitivity (Step 2): The reaction of sulfonates with
is extremely sensitive to water. If the starting material is not bone-dry, hydrolyzes to phosphoric acid, creating a sticky mess and reducing yield [1]. -
Temperature Control (Step 3): Sulfonyl chlorides can hydrolyze back to sulfonic acids if the ammonia solution is too hot. Keep the amidation at 0°C to favor the faster amidation reaction over hydrolysis [2].
-
pH Control (Step 4): The final product is amphoteric (phenolic proton and sulfonamide protons). Precipitation is optimal at pH 3–4. At pH > 9, it dissolves as a phenolate salt.
References
-
Organic Syntheses, Coll.[3] Vol. 1, p. 84 (1941). Use of Phosphorus Pentachloride for Sulfonyl Chloride Synthesis.Link
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Sulfonamides).
-
PubChem Compound Summary. 4-Hydroxynaphthalene-2-sulfonic acid (Starting Material).Link
-
World Intellectual Property Organization (WIPO). WO2008071383 - Process for the preparation of sulfonamides. (Industrial context for sulfonyl chloride amidation). Link
Sources
Application Notes and Protocols for the Synthesis of Naphthalene-Based Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed protocols and in-depth scientific insights into the formation of sulfonamides on naphthalene rings. As a cornerstone in medicinal chemistry and materials science, the naphthalenesulfonamide scaffold is integral to the development of a wide range of therapeutic agents and functional molecules.[1][2][3] This document offers a blend of theoretical understanding and practical, field-proven methodologies to empower researchers in their synthetic endeavors.
Scientific Foundation: The Chemistry of Naphthalenesulfonamide Formation
The synthesis of naphthalenesulfonamides predominantly involves a two-stage process: the formation of a naphthalenesulfonyl chloride intermediate, followed by its reaction with a primary or secondary amine. Understanding the underlying mechanisms of these steps is crucial for optimizing reaction conditions and achieving high yields of the desired product.
Mechanism of Sulfonylation and Amination
The overall synthetic strategy hinges on the nucleophilic attack of an amine on the electrophilic sulfur atom of a naphthalenesulfonyl chloride. The process can be broken down as follows:
-
Electrophilic Aromatic Substitution (Sulfonation): The naphthalene ring is first activated to incorporate a sulfonic acid group (-SO₃H). This is typically achieved through treatment with a strong sulfonating agent like chlorosulfonic acid or concentrated sulfuric acid.[4][5][6]
-
Formation of the Sulfonyl Chloride: The resulting naphthalenesulfonic acid is then converted to the more reactive naphthalenesulfonyl chloride (-SO₂Cl) intermediate. This is commonly accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4][7]
-
Nucleophilic Acyl Substitution (Amination): The naphthalenesulfonyl chloride is then reacted with a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage.[8]
The following diagram illustrates the general mechanistic pathway for the amination step:
Caption: General mechanism for the formation of a sulfonamide from a sulfonyl chloride and a primary amine.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the synthesis of naphthalenesulfonamides. These methods are adaptable and can be modified based on the specific substitution patterns of the naphthalene ring and the nature of the amine.
Protocol 1: Synthesis of 6-Acetylnaphthalene-2-sulfonyl Chloride
This protocol details the direct chlorosulfonation of 2-acetylnaphthalene, a common starting material in the synthesis of bioactive molecules.[2][9]
Materials:
-
2-Acetylnaphthalene
-
Chlorosulfonic acid
-
Ice
-
Distilled water
-
Dichloromethane (DCM)
Procedure:
-
In a fume hood, carefully add 2-acetylnaphthalene (1.0 g) to an excess of chlorosulfonic acid (5 mL) in a round-bottom flask cooled in an ice bath.
-
Stir the mixture continuously for 2 hours while maintaining the temperature on the ice bath.
-
After 2 hours, remove the ice bath and slowly pour the reaction mixture onto crushed ice. This will precipitate the sulfonyl chloride.
-
Filter the resulting white precipitate and wash it thoroughly with distilled water until the filtrate is acid-free (check with pH paper).
-
Recrystallize the crude product from dichloromethane to obtain pure 6-acetylnaphthalene-2-sulfonyl chloride as white needles.[9]
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl Naphthalenesulfonamides
This protocol describes the reaction of a naphthalenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.[10]
Materials:
-
Naphthalenesulfonyl chloride derivative (e.g., 6-acetylnaphthalene-2-sulfonyl chloride from Protocol 2.1)
-
Appropriate primary or secondary amine
-
Pyridine or other suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the naphthalenesulfonyl chloride (1 mmol, 1 equivalent) in a suitable solvent like DCM (5 mL) in a round-bottom flask.
-
In a separate flask, dissolve the desired amine (1.1-1.5 mmol, 1.1-1.5 equivalents) in the same solvent.
-
At 0 °C (ice bath), slowly add the amine solution to the sulfonyl chloride solution with stirring. If the amine is used as a hydrochloride salt, add a base like pyridine or triethylamine (2.2 equivalents) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 N HCl and saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography to yield the pure naphthalenesulfonamide.
Protocol 3: Microwave-Assisted, Solvent-Free Sulfonylation of Amines
This protocol offers an environmentally friendly and efficient alternative for the synthesis of sulfonamides, often resulting in excellent yields and shorter reaction times.
Materials:
-
Naphthalenesulfonyl chloride derivative
-
Appropriate primary or secondary amine
-
n-Hexane
Procedure:
-
In a microwave-safe vessel, mix the naphthalenesulfonyl chloride (1 mmol) and the amine (1 mmol).
-
Expose the mixture to microwave irradiation for the appropriate time, as determined by preliminary experiments (typically a few minutes). Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add n-hexane (15-20 mL) to the reaction mixture and let it stand at room temperature for 7-10 hours to facilitate crystallization.
-
Collect the resulting crystals by filtration, wash with n-hexane, and dry to obtain the pure sulfonamide.
The following diagram outlines the general workflow for synthesizing naphthalenesulfonamides:
Caption: A generalized workflow for the synthesis of naphthalenesulfonamides.
Data Presentation: Reaction Conditions and Yields
The choice of reaction conditions can significantly impact the yield and purity of the final sulfonamide product. The following table summarizes typical conditions for the synthesis of various naphthalenesulfonamides.
| Starting Naphthalene | Amine | Solvent | Base | Reaction Time | Yield (%) | Reference |
| 1-Bromonaphthalene | Ammonia | THF | - | 2-4 h | Not specified | [4] |
| 1,4-Diaminonaphthalene | 4-Methoxybenzenesulfonyl chloride | Pyridine/DCM | Pyridine | 8 h | Not specified | [10] |
| 2-Acetylnaphthalene | Various anilines | - | - | Varies | High | [9] |
| General | Primary/Secondary Amines | None (Microwave) | None | Short | Excellent |
Applications in Drug Discovery and Beyond
Naphthalenesulfonamides are a privileged scaffold in medicinal chemistry due to their ability to interact with a variety of biological targets.[11] They are key components in the development of:
-
Anticancer Agents: Derivatives have shown cytotoxic activity against cancer cell lines like MCF7.[2]
-
Enzyme Inhibitors: They are crucial for designing inhibitors of pathways like Keap1-Nrf2, which is implicated in neuroinflammation and acute lung injury.[10][12][13]
-
Receptor Antagonists: Naphthalene-derived sulfonamides have been developed as antagonists for receptors such as CCR8.[1]
-
Fluorescent Probes: The inherent fluorescence of the naphthalene ring system makes these compounds useful as biological probes.[7][14]
Conclusion
The synthesis of sulfonamides on naphthalene rings is a versatile and powerful tool in the arsenal of synthetic chemists. By understanding the fundamental reaction mechanisms and employing the robust protocols outlined in this guide, researchers can efficiently access a wide array of naphthalenesulfonamide derivatives for various applications in drug discovery, materials science, and chemical biology. The methodologies presented here, from traditional solution-phase synthesis to modern microwave-assisted techniques, provide a solid foundation for both novice and experienced scientists to advance their research goals.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Bromonaphthalene-1-sulfonamide.
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- (2007, February 8). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry.
-
Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]
- (1978). Synthesis of 4-(2-hydroxyethylsulfonyl)-1-naphthalenesulfonamide. The Journal of Organic Chemistry, 43(24), 4659-4660.
- Alexander, E. R. (1948). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Journal of the American Chemical Society.
- Alexander, E. R. (1948). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society.
- (n.d.).
- (2025, October 7).
- LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
- (n.d.). Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry.
- (n.d.). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. European Journal of Medicinal Chemistry.
- (2024, June 11). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules.
- (2023, May 31).
- (2025, October 12). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation.
- (n.d.). New naphthalene amides and sulfonamides, process for their preparation and pharmaceutical compositions containing them.
- Khan, M. A., Mishra, R., Malvia, H., Jat, K., & Pare, A. (2015). Synthesis, characterization of novel 5-(Dimethylamino) naphthalene sulfonamide derivatives. Research & Reviews: A Journal of Drug Design & Discovery, 2(2), 1-5.
- (n.d.).
- (n.d.). Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes. European Journal of Medicinal Chemistry.
- (2025, March). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry – A European Journal.
- (2022, February 19). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules.
- (2024, September 24). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules.
Sources
- 1. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Note: 4-Hydroxynaphthalene-2-sulfonamide in Azo Dye Synthesis
This Application Note provides a comprehensive technical guide for utilizing 4-hydroxynaphthalene-2-sulfonamide (also known as 1-naphthol-3-sulfonamide, CAS 116-64-3) as a coupling component in the synthesis of azo dyes. This intermediate is particularly valued in the production of metallizable acid dyes and reactive dyes due to the electronic influence and solubility characteristics imparted by the sulfonamide moiety.
Executive Summary
4-Hydroxynaphthalene-2-sulfonamide is a specialized naphthalene derivative used primarily as a coupling component (nucleophile) in the synthesis of azo dyes. Unlike simple naphthols, the presence of the sulfonamide group (
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 4-Hydroxynaphthalene-2-sulfonamide |
| Synonyms | 1-Naphthol-3-sulfonamide; 1-Hydroxy-3-naphthalenesulfonamide |
| CAS Number | 116-64-3 |
| Molecular Formula | |
| Molecular Weight | 223.25 g/mol |
| Role | Coupling Component (Nucleophile) |
| Coupling Position | Primarily Position 4 (para to -OH); Position 2 (ortho) if 4 is blocked. |
| Solubility | Soluble in aqueous alkali (forming naphtholate); sparingly soluble in water/acid. |
Mechanistic Insight
The synthesis relies on an electrophilic aromatic substitution where the diazonium cation (electrophile) attacks the electron-rich naphtholate ring.
Reaction Pathway
-
Activation: The 4-hydroxynaphthalene-2-sulfonamide is dissolved in an alkaline medium (NaOH/Na₂CO₃) to deprotonate the hydroxyl group, forming the naphtholate anion . This anion is significantly more nucleophilic than the neutral species.
-
Regioselectivity: The hydroxyl group at position 1 (using naphthol numbering) directs the incoming electrophile to the ortho (2) or para (4) positions.
-
Note: In this specific isomer (1-hydroxy-3-sulfonamide), the sulfonamide group at position 3 exerts an electron-withdrawing effect. However, the strong activation from the phenoxide dominates. Coupling typically occurs at Position 4 (para) due to steric hindrance at Position 2 caused by the adjacent sulfonamide group and the diazo moiety's size.
-
Reaction Scheme (DOT Diagram)
Caption: Mechanistic pathway for the synthesis of azo dyes using 4-hydroxynaphthalene-2-sulfonamide. The coupling requires prior activation of the naphthol to its anionic form.
Experimental Protocol
This protocol describes the coupling of 4-hydroxynaphthalene-2-sulfonamide with a generic diazo component (e.g., 2-amino-4-chloro-5-nitrophenol, often used for metal-complex dyes).
Reagents & Equipment
-
Coupler: 4-Hydroxynaphthalene-2-sulfonamide (0.1 mol, ~22.3 g)
-
Amine: Primary aromatic amine (0.1 mol)
-
Acid: Hydrochloric acid (37%)
-
Base: Sodium Hydroxide (30% soln), Sodium Carbonate (anhydrous)
-
Nitrite: Sodium Nitrite (4N solution)
-
Solvent: Distilled water, Ice
-
Equipment: Mechanical stirrer, pH meter, Thermometer (0-100°C), Dropping funnel.
Step-by-Step Methodology
Step 1: Diazotization of the Amine
Rationale: Generate the reactive electrophile (diazonium salt) at low temperature to prevent decomposition.
-
Slurry Preparation: In a 500 mL beaker, disperse 0.1 mol of the aromatic amine in 50 mL water and 25 mL concentrated HCl. Stir well to form the amine hydrochloride salt.
-
Cooling: Add ~100 g of crushed ice to lower the temperature to 0–2°C .
-
Nitrosation: Add 25 mL of 4N Sodium Nitrite solution dropwise over 20 minutes. Maintain temperature below 5°C.
-
Endpoint Check: The solution should turn clear (unless the diazo salt is insoluble). Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess nitrite by adding a small amount of sulfamic acid or urea.
Step 2: Preparation of the Coupler Solution
Rationale: Convert the naphthol sulfonamide into its water-soluble, nucleophilic naphtholate form.
-
Dissolution: In a separate 1 L beaker, add 0.1 mol (22.3 g) of 4-hydroxynaphthalene-2-sulfonamide .
-
Alkalinization: Add 400 mL water and 12 mL of 30% NaOH solution. Stir until fully dissolved.
-
Buffering: Add 20 g of Sodium Carbonate (
). This buffers the solution at pH 9–10 , ensuring the coupler remains ionized during the acid-generating coupling reaction. -
Cooling: Cool the coupler solution to 5–10°C using an ice bath.
Step 3: Coupling Reaction
Rationale: Controlled addition allows for selective coupling and heat management.
-
Addition: Slowly add the cold diazonium salt solution (from Step 1) into the alkaline coupler solution (Step 2) over 30–60 minutes.
-
Critical Control: Maintain pH between 8.5 and 9.5 by simultaneously adding 10%
solution if necessary. -
Temperature: Keep the reaction mixture below 15°C .
-
-
Digestion: Once addition is complete, continue stirring for 2–4 hours. The mixture will develop a deep color (typically red, violet, or blue depending on the amine).
-
Completion Test: Spot a drop of the reaction mixture on filter paper near a drop of diazo solution (to check for unreacted coupler) or coupler solution (to check for unreacted diazo). Ideally, both should be consumed.
Step 4: Isolation
-
Precipitation: Heat the mixture to 60°C to aggregate the dye particles. Add Sodium Chloride (10-15% w/v) to salt out the dye if it is water-soluble.
-
Filtration: Filter the precipitated dye using vacuum filtration.
-
Washing: Wash the cake with 5% brine solution to remove excess alkali and impurities.
-
Drying: Dry the product in a vacuum oven at 60°C.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete diazotization or decomposition of diazo salt. | Ensure temperature < 5°C during diazotization.[1] Check nitrite excess.[2] |
| Tarry Product | Coupling pH too high or temperature too high. | Maintain pH 8.5–9.5. Do not exceed 15°C during coupling. |
| Unreacted Coupler | Poor solubility of sulfonamide. | Ensure sufficient NaOH is used initially to fully dissolve the sulfonamide before adding carbonate. |
| Dull Color | Oxidation of the naphthol. | Perform coupling under nitrogen atmosphere if the intermediate is oxidation-sensitive. |
Workflow Diagram
Caption: Operational workflow for the synthesis of azo dyes using 4-hydroxynaphthalene-2-sulfonamide.
References
-
U.S. International Trade Commission. (1968). Synthetic Organic Chemicals: United States Production and Sales, 1968. USITC Publication 327. Link (Verified listing of 4-Hydroxy-2-naphthalenesulfonamide as an intermediate).
-
Straley, J. M., & Wallace, D. J. (1965). Method of azo dye chromation. U.S. Patent No. 3,185,676. Washington, DC: U.S. Patent and Trademark Office. Link (Detailed protocol for coupling 1-naphthol-3-sulfonamide).
-
Hunger, K., et al. (2005). "Azo Dyes." In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link (General principles of azo coupling and naphthol chemistry).
-
CAS Common Chemistry. (n.d.).[3] Details for CAS RN 116-64-3. Link (Chemical structure verification).
Sources
Strategic Functionalization of 4-Hydroxynaphthalene-2-sulfonamide: A Medicinal Chemistry Guide
Executive Summary & Strategic Importance
The 4-hydroxynaphthalene-2-sulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of Carbonic Anhydrase (CA) Inhibitors .[1] The naphthalene core provides significant lipophilic bulk for hydrophobic pocket occupancy, while the sulfonamide moiety (
The primary challenge and opportunity with this scaffold lie in its bifunctional nature . It possesses two acidic protons with competing reactivity profiles:
-
The Phenolic Hydroxyl (C4-OH): A nucleophilic handle ideal for the "Tail Approach"—attaching long chains to modulate isoform selectivity (e.g., targeting tumor-associated hCA IX/XII over cytosolic hCA II).[1]
-
The Sulfonamide Nitrogen (
): The primary pharmacophore.[1] Modification here usually abolishes CA inhibitory activity unless converting to a bioisostere (e.g., acyl sulfonamide) or a prodrug.
This guide details the chemoselective derivatization of this scaffold, focusing on the "Tail Approach" for isoform selectivity and bioisosteric replacement.
Chemical Space & Reactivity Analysis
To successfully derivatize this molecule, one must understand the electronic competition between the two functional groups.
| Feature | Phenolic Hydroxyl (C4-OH) | Sulfonamide ( |
| Typical pKa | ~9.0 – 9.5 | ~10.0 – 10.5 |
| Nucleophilicity (Anionic) | High (Hard Nucleophile) | Moderate (Softer Nucleophile) |
| Primary Med Chem Role | "Tail" attachment point (Selectivity) | Zinc Binding Group (Potency) |
| Key Reaction |
The Selectivity Rule: Under weak basic conditions (e.g.,
Decision Pathway: Functionalization Logic
Figure 1: Strategic decision tree for derivatizing the hydroxynaphthalene-sulfonamide core. Path A preserves the zinc-binding activity; Path B modifies it.[1]
Detailed Experimental Protocols
Protocol 1: Regioselective -Alkylation (The "Tail Approach")[1]
Objective: Attach a hydrophobic or hydrophilic tail to the C4-hydroxyl group without touching the sulfonamide nitrogen.[1] This is critical for generating isoform-selective CA inhibitors [1, 3].[1]
Mechanism: Exploits the pKa difference. Using a mild base (
Materials:
-
Substrate: 4-hydroxynaphthalene-2-sulfonamide (1.0 eq)[1]
-
Electrophile: Alkyl bromide/iodide (1.1 eq) (e.g., benzyl bromide, ethyl bromoacetate)
-
Base: Anhydrous Potassium Carbonate (
) (1.5 eq)[1] -
Solvent: Anhydrous DMF or Acetone (0.1 M concentration)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, for alkyl chlorides/bromides[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve 4-hydroxynaphthalene-2-sulfonamide (1.0 mmol) in anhydrous DMF (10 mL). Add
(1.5 mmol) and stir at Room Temperature (RT) for 30 minutes. Observation: The solution may darken slightly as the phenoxide forms. -
Addition: Add the alkyl halide (1.1 mmol) dropwise. If using a less reactive chloride, add KI (0.1 mmol).
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1] The product will be less polar (higher
) than the starting phenol.-
Note: Heating (>60°C) may encourage
-alkylation side products.[1] Keep mild.
-
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The sulfonamide product often precipitates due to the hydrophobic naphthalene core.
-
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation Criteria:
-
NMR: Disappearance of the phenolic
singlet (~10.0–11.0 ppm).[1] Appearance of alkyl protons. The Sulfonamide singlet (~7.5 ppm, exchangeable with ) must remain intact.[1]
Protocol 2: "Click" Chemistry Tailing (Triazole Formation)[1]
Objective: Rapidly generate a library of diverse tails using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is a modern standard for SAR exploration in CA inhibitors [4].
Workflow:
-
Step A:
-Propargylation (using Protocol 1 with Propargyl Bromide).[1] -
Step B: Click Reaction (described below).[1]
Materials (Step B):
-
Substrate: 4-(prop-2-yn-1-yloxy)naphthalene-2-sulfonamide (1.0 eq)[1]
-
Reagent: Organic Azide (
) (1.1 eq)[1] -
Catalyst:
(0.1 eq)[1] -
Reductant: Sodium Ascorbate (0.2 eq)[1]
-
Solvent:
(1:1 mixture)[1]
Methodology:
-
Suspend the
-propargylated sulfonamide and the organic azide in (1:1).[1] -
Add a freshly prepared solution of Sodium Ascorbate, followed immediately by
solution. -
Stir vigorously at RT for 6–12 hours. The reaction usually proceeds to completion with high regioselectivity (1,4-disubstituted triazole).[1]
-
Workup: Dilute with water. If the product precipitates, filter it.[2] If not, extract with EtOAc.
-
Purification: The triazole product is often polar. Trituration with diethyl ether is frequently sufficient to remove unreacted azide.
Protocol 3: Sulfonamide -Acylation (Bioisostere Synthesis)
Objective: Convert the primary sulfonamide to an Acyl Sulfonamide (
Materials:
-
Substrate: 4-hydroxynaphthalene-2-sulfonamide (1.0 eq)[1]
-
Reagent: Carboxylic Acid (
) (1.1 eq)[1] -
Coupling Agents: EDCI (1.2 eq) and DMAP (1.2 eq)
-
Solvent: Dichloromethane (DCM) or DMF[1]
Methodology:
-
Dissolve the carboxylic acid, EDCI, and DMAP in DCM. Stir for 15 minutes to activate the acid.
-
Add the sulfonamide substrate.[3]
-
Critical Note: If the C4-OH is unprotected, O-acylation is a major risk.[1] It is highly recommended to protect the C4-OH (e.g., as a methyl ether or acetate) before attempting
-acylation, or use 2.2 equivalents of reagents to form the -diacyl product, then selectively hydrolyze the ester (esters hydrolyze faster than acyl sulfonamides).[1]
-
-
Stir at RT for 12–24 hours.
-
Workup: Wash with 1N HCl (to remove DMAP/EDCI urea) and Brine.
-
Purification: Flash chromatography (MeOH/DCM gradients).
Analytical Data Summary
When characterizing these derivatives, specific shifts in NMR and IR are diagnostic.
| Moiety | Diagnostic Signal (Starting Material) | Diagnostic Signal (Product) |
| Phenolic OH | ||
| Sulfonamide NH2 | ||
| Sulfonamide S=O | IR: | Remains largely unchanged in |
| Triazole (Click) | N/A |
References
-
Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[1][4] Journal of Medicinal Chemistry. Link[1]
-
Nocentini, A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry. Link
-
Mishra, C. B., et al. (2020). Sulfonamide-Based Carbonic Anhydrase Inhibitors (CAIs): A Review on the "Tail Approach" for the Design of Isoform-Selective CAIs. Current Topics in Medicinal Chemistry. Link
-
Krasavin, M., et al. (2018). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. Molecules. Link
-
Scott, K. A., et al. (2019). Regioselective Alkylation of Sulfonamides. Journal of Organic Chemistry. Link[1]
Sources
Application Notes & Protocols: Synthesis of Azo Dyes via Coupling of Diazonium Salts with 4-Hydroxynaphthalene-2-sulfonamide
Introduction: The Enduring Importance of Azo Coupling
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over half of all commercial dyes.[1] Their significance stems from a straightforward and adaptable two-step synthesis: the diazotization of a primary aromatic amine followed by the coupling of the resultant diazonium salt with an electron-rich nucleophile.[2][3][4][5] This process, known as azo coupling, is an electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile.[6] The extensive conjugated π-electron systems created by the azo group (–N=N–) are responsible for the vibrant colors characteristic of these compounds.[6][7]
The structural diversity achievable by varying both the diazonium and the coupling components allows for the synthesis of a vast spectrum of colors with tailored properties like light and wash fastness.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the procedure for coupling various diazonium salts with 4-hydroxynaphthalene-2-sulfonamide, a key coupling component for producing a range of valuable azo dyes.
Mechanistic Insights: The Chemistry of Color Formation
The azo coupling reaction is a cornerstone of synthetic organic chemistry. The key to this reaction is the generation of a highly reactive, albeit unstable, diazonium salt from a primary aromatic amine. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[2][3][4]
The diazonium ion (Ar-N₂⁺) is a weak electrophile and therefore requires a highly activated aromatic compound to react. Phenols, naphthols, and aromatic amines are excellent coupling partners due to their electron-donating groups, which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[8]
For the coupling with 4-hydroxynaphthalene-2-sulfonamide, the reaction is typically carried out in a slightly alkaline solution (pH < 10).[9] In this environment, the hydroxyl group of the naphthalene derivative is deprotonated to form a phenoxide ion. This phenoxide is a much more powerful activating group than the neutral hydroxyl group, significantly accelerating the coupling reaction.[9] The coupling occurs predominantly at the position para to the activating group if it is available; otherwise, it occurs at the ortho position.[8][9]
It is crucial to maintain the pH below 10, as at higher alkalinity, the diazonium salt can react with hydroxide ions to form an unreactive diazohydroxide or diazotate ion.[9]
Safety First: Handling Diazonium Salts
A critical aspect of this synthesis is the safe handling of diazonium salts. Many diazonium salts are thermally unstable and can be sensitive to friction and shock, posing a significant decomposition hazard, especially in the solid state.[10][11] Therefore, it is imperative to adhere to strict safety protocols:
-
In Situ Generation: Diazonium salts should be generated in situ and used immediately without isolation.
-
Temperature Control: The diazotization reaction must be maintained at a low temperature, typically between 0 and 5 °C, using an ice bath.[2][10][11]
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.[10][11] Any excess nitrous acid should be checked for with starch-iodide paper and neutralized.[10][11]
-
Avoid Precipitation: Never allow the undesired precipitation of diazonium salts out of the solution.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and gloves.[12][13] All procedures should be performed in a well-ventilated fume hood.[7]
Experimental Protocols
Part 1: Diazotization of a Primary Aromatic Amine (General Procedure)
This protocol outlines the formation of the diazonium salt from a generic primary aromatic amine. The specific quantities will need to be adjusted based on the molecular weight of the chosen amine.
Materials:
-
Primary Aromatic Amine (e.g., aniline, substituted anilines)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, prepare a solution or suspension of the primary aromatic amine in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the mixture to 0–5 °C in an ice bath with continuous and vigorous stirring.[2]
-
In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the cold, stirred amine solution. Maintain the temperature below 5 °C throughout the addition.[7]
-
After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid. If present, it can be quenched by the cautious addition of a small amount of sulfamic acid until the test is negative.
Part 2: Azo Coupling with 4-Hydroxynaphthalene-2-sulfonamide
Materials:
-
Diazonium salt solution (from Part 1)
-
4-Hydroxynaphthalene-2-sulfonamide
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the 4-hydroxynaphthalene-2-sulfonamide in a 10% aqueous sodium hydroxide solution. Ensure complete dissolution with stirring.
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part 1) to the cold solution of the 4-hydroxynaphthalene-2-sulfonamide.[2]
-
A colored precipitate of the azo dye should form immediately. The color will depend on the specific aromatic amine used for diazotization.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.[2]
-
Wash the solid product with cold distilled water to remove any unreacted starting materials and inorganic salts.[2]
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Visualizing the Workflow
The following diagram illustrates the general two-step synthesis process of the azo dye.
Caption: Experimental workflow for the synthesis of azo dyes.
Reaction Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism of the azo coupling reaction.
Caption: Mechanism of the azo coupling reaction.
Characterization and Data
The synthesized azo dyes should be characterized to confirm their structure and purity. The following techniques are recommended:
| Technique | Expected Observations |
| FT-IR Spectroscopy | Characteristic peak for the N=N stretching vibration (azo group), typically around 1500-1600 cm⁻¹. Also, peaks corresponding to the aromatic C-H and C=C bonds, and the O-H and S=O (from sulfonamide) functional groups.[1][14] |
| UV-Vis Spectroscopy | An intense absorption band in the visible region (typically 400-600 nm), which is responsible for the color of the dye.[1][14] The exact λmax will vary depending on the aromatic substituents. |
| ¹H NMR Spectroscopy | Aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm).[1][14] The integration of the signals should correspond to the number of protons in the structure. |
| ¹³C NMR Spectroscopy | Signals for the aromatic carbons, including those attached to the azo group.[1] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye. |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no yield of azo dye | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C. Check the quality of the sodium nitrite. |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. Do not allow it to warm up. | |
| Incorrect pH for coupling. | Ensure the coupling solution is slightly alkaline (pH 8-10) by using a sufficient amount of NaOH. | |
| Dark, tarry product | Reaction temperature too high. | Strictly maintain the temperature at 0-5 °C during both diazotization and coupling. |
| Side reactions. | Ensure slow, dropwise addition of the diazonium salt solution to the coupling partner with efficient stirring. | |
| Product is difficult to filter | Very fine precipitate. | Allow the product to stand in the mother liquor in the ice bath for a longer period to allow for crystal growth. |
Conclusion
The coupling of diazonium salts with 4-hydroxynaphthalene-2-sulfonamide provides a reliable and versatile method for the synthesis of a wide range of azo dyes. By carefully controlling the reaction conditions, particularly temperature and pH, and adhering to strict safety protocols for handling diazonium salts, researchers can successfully synthesize these valuable compounds for various applications in research and development. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate this important synthetic transformation.
References
-
Mechanism of Diazo Coupling Reactions. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436–1442.
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved February 24, 2026, from [Link]
-
Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved February 24, 2026, from [Link]
- Wheeler, J. D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7349–7352.
-
Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
Reactions of Diazonium Salts. (2023, January 22). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
- Copper-catalyzed O-arylation of phenols with diazonium salts. (2018). Green Chemistry, 20(14), 3291-3295.
-
The Synthesis of Azo Dyes. (n.d.). University of New Brunswick. Retrieved February 24, 2026, from [Link]
-
Synthesis of an Azo Dye: Sudan 1. (n.d.). Chemistry Education. Retrieved February 24, 2026, from [Link]
- An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. (2018). BMC Chemistry, 12(1), 101.
-
some reactions of diazonium ions. (2016, April 15). Chemguide. Retrieved February 24, 2026, from [Link]
-
Azo coupling. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
- Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers. (2015).
-
SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024, July 15). International Journal of Research and Analytical Reviews. Retrieved February 24, 2026, from [Link]
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12(42), 27246-27272.
- Vidya, V., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2049-2053.
-
(PDF) Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. (2015, December 22). ResearchGate. Retrieved February 24, 2026, from [Link]
- Fate and transformation of naphthylaminesulfonic azo dye reactive black 5 during wastewater treatment process. (2014). Environmental Science and Pollution Research, 21(12), 7545-7552.
- Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). Heliyon, 6(1), e03222.
- Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applications. (2021). Journal of Physics: Conference Series, 1999(1), 012010.
- Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. (2017). Iraqi Journal of Science, 58(2C), 1073-1087.
- Neumann, F. W. (1951). U.S. Patent No. 2,548,845. Washington, DC: U.S.
Sources
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of an Azo Dye: Sudan 1 – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. Azo Coupling [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
Application Note: Precision Recrystallization of 4-Hydroxynaphthalene-2-sulfonamide
This Application Note is structured to guide researchers through the purification of 4-hydroxynaphthalene-2-sulfonamide (also known as 4-hydroxy-2-naphthalenesulfonamide). This compound presents unique purification challenges due to its amphiphilic nature—possessing a hydrophobic naphthalene core, a phenolic hydroxyl group, and a polar sulfonamide moiety.
Executive Summary & Chemical Context
Purifying 4-hydroxynaphthalene-2-sulfonamide requires balancing the solubility of its lipophilic naphthalene framework against its polar, hydrogen-bonding functional groups (-OH, -SO₂NH₂). Unlike simple sulfonamides, the presence of the phenolic hydroxyl group at the C4 position introduces susceptibility to oxidation (discoloration) and pH-dependent solubility.
This guide moves beyond generic "trial-and-error" by categorizing solvents based on Thermodynamic Solubility Differentials and Impurity Rejection Profiles .
Key Physicochemical Considerations
-
Acidity: The phenolic proton (pKa ~9-10) and sulfonamide proton (pKa ~10-11) allow solubility in basic aqueous media, but recrystallization is best performed in neutral or slightly acidic organic solvents to prevent salt formation and oxidation.
-
Oxidation Risk: Naphthol derivatives are prone to air oxidation, forming quinone-like colored impurities. Solvents that degas easily or support antioxidants are preferred.
-
Polymorphism: Sulfonamides are notorious for polymorphism; consistent solvent choice is critical for reproducible bioavailability.
Solvent Selection Matrix
The following solvent systems have been evaluated based on polarity matching and temperature-dependent solubility coefficients.
Table 1: Solvent Performance Profile
| Solvent System | Role | Suitability Rating | Mechanism of Action | Recommended For |
| Ethanol : Water (80:20) | Primary | Excellent | Co-solvent Effect: Ethanol solvates the naphthalene core; water disrupts the crystal lattice of polar impurities (salts). | First-pass purification of crude synthesis material.[1] |
| Glacial Acetic Acid | Secondary | High | Protonation & Stability: Acidic medium suppresses phenol ionization, preventing oxidation. High boiling point allows maximum solubility. | Removal of colored oxidation byproducts. |
| Isopropanol (IPA) | Anti-Solvent | Moderate | Kinetic Control: Slower evaporation/cooling rates promote large, well-defined crystal growth. | Final polishing for particle size control. |
| Ethyl Acetate : Hexane | Alternative | Low | Polarity Gradient: Useful only if the compound is highly contaminated with non-polar tars. | Pre-purification extraction (not final crystallization). |
Detailed Experimental Protocol
Phase 1: Dissolution & Decolorization (The "Clarification" Step)
Objective: Maximize saturation while removing insoluble mechanical debris and oxidative chromophores.
-
Preparation: Weigh 10.0 g of crude 4-hydroxynaphthalene-2-sulfonamide into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 80 mL of 95% Ethanol .
-
Heating: Place on a magnetic stir plate equipped with a heating block. Heat to reflux (approx. 78°C).
-
Note: If the solid does not completely dissolve after 10 minutes of reflux, add warm Ethanol in 5 mL increments. Do not exceed 120 mL total volume.
-
-
Decolorization: If the solution is dark brown/red (indicating quinone impurities), remove from heat briefly and add 0.5 g of Activated Carbon .
-
Critical: Add carbon only to a slightly cooled solution to prevent boil-over.
-
-
Re-heating: Return to reflux for 5 minutes.
Phase 2: Hot Filtration (The "Particulate" Step)
Objective: Remove activated carbon and inorganic salts (e.g., Na₂SO₄ from synthesis).
-
Setup: Pre-warm a glass funnel and fluted filter paper with hot ethanol.
-
Filtration: Filter the boiling mixture rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Why: Pre-warming prevents premature crystallization on the filter paper, which causes yield loss.
-
Phase 3: Controlled Crystallization (The "Nucleation" Step)
Objective: Induce crystal growth while keeping impurities in the mother liquor.
-
Anti-Solvent Addition (Optional): If the filtrate is highly concentrated, no water is needed. If the solution is dilute, add hot Deionized Water dropwise to the boiling filtrate until a faint turbidity (cloudiness) persists, then add 1-2 mL of Ethanol to clear it.
-
Target Ratio: Final solvent composition should approximate 80:20 EtOH:Water.
-
-
Ambient Cooling: Remove the flask from the heat source. Cover the mouth with a Kimwipe (to allow slow solvent evaporation) or a loose stopper. Let it stand at room temperature for 2–3 hours.
-
Do NOT plunge immediately into ice. Rapid cooling traps impurities inside the crystal lattice (occlusion).
-
-
Deep Cooling: Once the flask is at room temperature, place it in an ice-water bath (0–4°C) for 1 hour to maximize yield.
Phase 4: Isolation & Drying
-
Filtration: Collect crystals via vacuum filtration using a Büchner funnel.[2][3]
-
Washing: Wash the filter cake with 20 mL of cold (0°C) Ethanol:Water (50:50 mixture).
-
Warning: Do not use pure ethanol for washing, as it may redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
Self-Validating Quality Control (QC)
A robust protocol must include "Stop/Go" checkpoints.
-
Visual Check: Pure crystals should be off-white to pale beige needles. A pink hue indicates residual oxidation (repeat recrystallization with Acetic Acid).
-
Melting Point: Determine the melting point.[4][5] While specific literature values vary by isomer, a sharp range (< 2°C variation) indicates high purity.
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Ethyl Acetate : Hexane (60:40) or Methanol : DCM (10:90).
-
Visualization: UV light (254 nm). A single spot confirms purity.
-
Process Visualization
The following diagram illustrates the decision logic for solvent selection and the operational workflow.
Caption: Logical workflow for solvent selection and purification steps based on impurity profile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67074, 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid. Retrieved from [Link]
- Context: Provides physicochemical property data for analogous hydroxynaphthalene sulfonamides, supporting the polarity-based solvent selection str
- Context: Validates the use of Ethanol/Water and Isopropanol mixtures for general sulfonamide purification and addresses "oiling out" phenomena.
-
Organic Syntheses (1941). 2-Hydroxy-1,4-naphthoquinone (Lawsone). Org.[4][6] Synth. 1941, 21, 56. Retrieved from [Link]
- Context: Establishes the protocol for purifying hydroxy-naphthalene derivatives using crystallization from ethanol and the necessity of acid-base manipul
-
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]
- Context: Authoritative guide on solvent polarity matching (Dielectric Constants)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 5. US4323431A - Purification of compounds having high melting point - Google Patents [patents.google.com]
- 6. 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 119-40-4 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxynaphthalene-2-Sulfonamide Synthesis
Executive Summary: The "Yield Trap"
Synthesizing 4-hydroxynaphthalene-2-sulfonamide (and its analogues like "Phenyl J Acid" derivatives) presents a classic chemoselectivity challenge.[1] The core issue is the 4-hydroxyl group .[1]
In standard sulfonyl chloride formation (using
-
Electrophilic Chlorination: Chlorinating the ring ortho to the hydroxyl.
-
Polymerization/Tarring: Oxidative degradation under harsh acidic/thermal conditions.
-
Esterification: Formation of chlorosulfuric esters at the oxygen, rather than the desired sulfonyl chloride.
Our Recommendation: Do not attempt direct chlorosulfonation of the free naphthol-sulfonic acid.[1] High-yield protocols require a Protection-Activation-Deprotection strategy or the use of Soft Activation Agents (TCT/PPh3).[1]
Strategic Workflows (Protocol Options)
We provide two validated routes. Route A is robust for scale-up.[1] Route B is ideal for small-scale/medicinal chemistry screening.[1]
Diagram 1: Synthetic Pathway Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on scale and equipment availability.
Route A: The "Golden Batch" Protocol (Scale-Up)
Use this for >10g batches where purity is paramount.[1]
The Logic: Acetylating the phenol (
-
Protection:
-
Suspend 4-hydroxynaphthalene-2-sulfonic acid in Acetic Anhydride (
). -
Add cat.
or Pyridine. Heat to 60°C for 2h. -
Checkpoint: TLC should show conversion to a less polar spot.
-
-
Activation (The Critical Step):
-
Reagent: Thionyl Chloride (
) with catalytic DMF (Vilsmeier-Haack activation).[1] -
Technique: Suspend the dry acetoxy-sulfonic acid salt in Toluene or DCM.[1] Add DMF (catalytic).[2][3][4] Add
dropwise at 0-5°C.[1] -
Why: Low temp prevents desulfonation. DMF forms the reactive chloroiminium species, accelerating the reaction so you don't need boiling temps [1].[2]
-
-
Amidation:
-
Quench the sulfonyl chloride into aqueous Ammonia or Ammonia/THF solution at 0°C.
-
-
Deprotection:
-
Treat the acetoxy-sulfonamide with mild base (
/MeOH or dilute NaOH) at RT to reveal the phenol.[1]
-
Route B: The Caddick Protocol (TCT/PPh3)
Use this for rapid medicinal chemistry library generation.
The Logic: Uses Trichloroacetonitrile (TCT) and Triphenylphosphine (
-
Reaction:
-
Dissolve Sulfonic Acid (1 eq),
(3 eq), and TCT (3 eq) in DCM. -
Reflux for 2-4 hours.[1]
-
Add Amine (excess) or Ammonia gas.
-
-
Purification: Requires column chromatography to remove triphenylphosphine oxide (
).
Troubleshooting Hub
Diagnostic Table: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Polymerization | Reaction temperature too high during | Cool to 0°C. Phenols are electron-rich; heat causes oxidative coupling.[1] Use Route A (Protection). |
| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride intermediate. | Dry your solvents. The intermediate hydrolyzes instantly in wet air. Use anhydrous DCM/Toluene. |
| Positional Isomers | Chlorination of the ring (e.g., 1-chloro-4-hydroxy...).[1] | Over-active reagent. Switch from |
| Starting Material Unreacted | Sulfonic acid salt insolubility. | Catalysis. The salt is insoluble in DCM. You must use catalytic DMF to solubilize the reactivity via the Vilsmeier intermediate [3]. |
FAQ: Expert Q&A
Q: Can I use
Q: My Sulfonyl Chloride isn't precipitating. How do I isolate it? A: Naphthalene sulfonyl chlorides are often soluble in organic solvents (DCM/Toluene). Do not expect a precipitate.
-
Protocol: Evaporate the excess
(vacuum), re-dissolve the residue in dry THF/DCM, and carry it immediately into the amidation step. Do not store the chloride.
Q: Why is the final product pink/red? A: Oxidation of the phenol. Naphthols oxidize easily in air, especially at high pH.
-
Fix: Perform the deprotection (hydrolysis) under Nitrogen. Add a pinch of Sodium Metabisulfite (
) during the final recrystallization to scavenge oxidants.
Mechanism Visualization
Understanding the Vilsmeier-Haack Activation (used in Route A) is critical for troubleshooting.[1] If you omit DMF, the reaction often fails because the sulfonic acid is not soluble enough to react with pure
Diagram 2: Activation Mechanism & Failure Points
Caption: The catalytic role of DMF. Without DMF, the heterogeneous reaction with SOCl2 is kinetically extremely slow.
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (
) – Reaction With Carboxylic Acids to Give Acid Halides.[3][5]Link -
Caddick, S., et al. (2004). Synthetic approaches to biologically active sulfonates and sulfonamides.[6][7][8] UCL Discovery. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard text describing Vilsmeier-Haack activation of acids).[1]
-
BenchChem Technical Support. (2026). Physicochemical Properties of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.Link[1][9]
-
Organic Chemistry Portal. (2014). Sulfonyl chloride synthesis by chlorosulfonation.[10]Link
Sources
- 1. 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid | C17H14N2O5S | CID 67074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. cbijournal.com [cbijournal.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solubilization Strategies for 4-Hydroxynaphthalene-2-sulfonamide
Status: Operational Ticket ID: SOL-NAPH-042 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Compound Profile
The Core Challenge: You are likely experiencing precipitation ("crashing out") when diluting 4-hydroxynaphthalene-2-sulfonamide from an organic stock into aqueous buffer.[1] This occurs because the molecule is an "Amphiphilic Sandwich" :
-
Hydrophobic Core: The naphthalene ring drives strong
- stacking interactions, leading to aggregation. -
Polar Periphery: The sulfonamide (-SO
NH ) and hydroxyl (-OH) groups are polar but capable of strong intermolecular hydrogen bonding, creating a high crystal lattice energy that resists dissolution.[1]
Physicochemical Constraints:
-
pKa 1 (Hydroxyl): ~9.3 (Estimated).[1] At pH 7.4, this group is protonated (neutral).
-
pKa 2 (Sulfonamide): ~10.[1]0. At pH 7.4, this group is protonated (neutral).
-
Net Charge at Physiological pH: Neutral . This is the solubility nadir (lowest point).
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solution
Objective: Create a thermodynamically stable concentrate (10 mM - 50 mM).
Solvent Selection: Do not use Ethanol or Methanol as primary stock solvents; their volatility leads to concentration drift, and they lack the dielectric strength to disrupt the naphthalene stacking effectively.
| Solvent | Suitability | Max Conc.[2] | Notes |
| DMSO (Anhydrous) | High | >50 mM | Gold standard.[1] Disrupts lattice energy effectively. |
| DMF | Moderate | ~25 mM | Use only if DMSO is chemically incompatible with downstream chemistry. |
| Ethanol | Low | <5 mM | Prone to evaporation; poor solubility for this specific scaffold. |
Protocol:
-
Weigh the solid powder into a glass vial (avoid polystyrene, which DMSO can leach).
-
Add Anhydrous DMSO to achieve target concentration (e.g., 10 mM).
-
Vortex vigorously for 60 seconds.
-
Visual Check: Hold against light. If "schlieren" lines (refractive swirls) or micro-crystals are visible, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (protect from light) and store at -20°C. Note: Naphthols are oxidation-prone; seal under nitrogen if possible.
SOP-02: The "Step-Down" Aqueous Dilution
Objective: Transfer the hydrophobic compound into buffer without inducing immediate precipitation (Kinetic Solubility).[1]
The Failure Mode: Direct addition of DMSO stock to a static volume of buffer often causes local supersaturation, resulting in immediate precipitation that looks like a "cloud" or "smoke."
Correct Workflow (Graphviz Diagram):
Figure 1: The "Step-Down" dilution strategy minimizes the osmotic shock to the hydrophobic molecule, preventing immediate aggregation.
Detailed Steps:
-
Prepare Buffer: Use PBS or HEPES (pH 7.4). Crucial: Add 0.05% Tween-20 or 0.1% Pluronic F-127 to the buffer.[1] These surfactants coat the hydrophobic naphthalene ring, preventing aggregation.
-
Agitation: Place the buffer tube on a vortex mixer set to medium speed.
-
Submerged Injection: Pipette the DMSO stock directly into the center of the vortexing liquid (do not drop it on the side of the tube).
-
Equilibration: Allow the solution to stand for 15 minutes before use. If it remains clear, you have achieved Kinetic Solubility.
Advanced Formulation: Cyclodextrins
Scenario: You need high concentrations (>100 µM) in aqueous media for animal dosing or high-throughput screening, and DMSO/Tween is insufficient.[1]
The Solution: Hydroxypropyl-
Protocol:
-
Prepare 20% (w/v) HP-
-CD in water or buffer.[1] -
Add the solid 4-hydroxynaphthalene-2-sulfonamide directly to this vehicle (not via DMSO if possible, to avoid cosolvent toxicity).[1]
-
Shake/Stir at room temperature for 24 hours.
-
Filter: Pass through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Result: This yields a "Thermodynamic Solubility" equilibrium, often increasing solubility by 100-1000 fold compared to buffer alone.[1]
Troubleshooting & FAQ
Q1: My solution turns pink/brown after 24 hours. Is it degraded?
Answer: Likely, yes. The 4-naphthol moiety is electron-rich and prone to auto-oxidation, forming quinones.[1]
-
Fix: Add an antioxidant like Ascorbic Acid (1 mM) or DTT (0.5 mM) to your buffer.[1]
-
Fix: Degas your buffers to remove dissolved oxygen.
-
Fix: Protect samples from light (amber tubes), as naphthalene derivatives can be photo-reactive [4].[1]
Q2: I see a "cloud" immediately upon adding DMSO stock to the cell media.
Answer: You exceeded the "Kinetic Solubility Limit."
-
Immediate Fix: Sonicate the media for 5 minutes. Sometimes this re-dissolves metastable aggregates.
-
Root Cause Fix: Your DMSO concentration might be too high locally. Use the Submerged Injection technique described in SOP-02. Ensure final DMSO is <0.5% to avoid cytotoxicity [2].[3][4][5]
Q3: Can I use acid to dissolve it?
Answer: No. Acidification (pH < 7) will protonate the sulfonamide and hydroxyl groups fully, rendering the molecule neutral and maximally insoluble.
-
Tip: Mildly basic pH (pH 8.0 - 8.[1]5) will deprotonate the sulfonamide (pKa ~10) or hydroxyl (pKa ~9.3) slightly, creating a mono-anion which is much more soluble.[1] Check if your assay tolerates pH 8.0.
Diagnostic Flowchart
Figure 2: Decision tree for diagnosing solubility failures based on timing and visual cues.
References
-
Saal, C., & Petereit, A. C. (2012).[6] Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
-
BenchChem Support. (2025).[4] How to control for solvent effects (DMSO) in experiments. BenchChem Technical Guides.
-
Nikon Instruments. (2025). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Healthcare.
-
De Feyter, S., et al. (2025). Higher-Order Cyclodextrin Complexes: The Naphthalene System.[1][7][8] ResearchGate.
Sources
- 1. 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid | C17H14N2O5S | CID 67074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting low melting point purity of 4-hydroxynaphthalene-2-sulfonamide
Technical Support Center: Troubleshooting Purity of 4-Hydroxynaphthalene-2-sulfonamide
Executive Summary & Compound Identity
Compound: 4-Hydroxynaphthalene-2-sulfonamide Synonyms: 1-Naphthol-3-sulfonamide; 4-Hydroxy-2-naphthalenesulfonamide CAS Registry Number: Molecular Formula: C₁₀H₉NO₃S Application: Key intermediate for azo dyes and pharmaceutical scaffolds.[1][2]
The Problem: Users frequently report a "low melting point" (depression) relative to the expected range. In high-precision organic synthesis, melting point (MP) depression is the primary indicator of isomeric contamination or solvent entrapment. For 4-hydroxynaphthalene-2-sulfonamide, the presence of the 1,2-isomer or 1,4-isomer is the most common cause of significant MP depression.[1][2]
Diagnostic Guide (Q&A)
Q1: My sample melts at 145–150°C, but the reference suggests a higher value. Is this acceptable? A: No. A sharp melting point depression often indicates the formation of a eutectic mixture with an isomer.
-
The Science: The introduction of a hydroxyl group (-OH) and a sulfonamide group (-SO₂NH₂) to the naphthalene ring creates a rigid hydrogen-bonding network.[1][2] While unsubstituted 1-naphthalenesulfonamide melts at ~152°C, the addition of the 4-hydroxyl group typically raises the melting point significantly (often >180°C or higher depending on polymorphs).[2]
-
Diagnosis: If your range is broad (>2°C) and low, you likely have isomer contamination (e.g., 1-hydroxy-2-sulfonamide) rather than just wet product.[1][2]
Q2: I dried the product for 24 hours, but the MP is still low. Why? A: You may be dealing with trapped solvent or inorganic salts , but these behave differently.
-
Solvents: Volatile solvents (ethanol, water) usually cause "sweating" or bubbling before the melt.
-
Salts: Inorganic salts (Na₂SO₄, NaCl) do not melt; they remain as solids while the organic phase melts. If your melt is clear but low, it is an organic impurity.
-
Action: Perform a Loss on Drying (LOD) test. If LOD is <0.5% and MP is low, the issue is chemical purity, not volatiles.
Q3: How do I distinguish between the 2-sulfonamide and 4-sulfonamide isomers? A: HPLC is required. The 1,2-isomer (ortho) and 1,4-isomer (para) have distinct retention times due to differences in polarity and intramolecular hydrogen bonding.[2]
-
Ortho (1,2): Strong intramolecular H-bond between OH and SO₂NH₂.[1][2] Elutes later on Reverse Phase (RP) columns.
-
Meta/Para (1,3 or 1,4): Intermolecular H-bonding dominates.[2] Elutes earlier.
Root Cause Analysis: The Synthesis Pathway
The following diagram illustrates where impurities (isomers and byproducts) enter the workflow during the chlorosulfonation and amidation steps.
Caption: Impurity flow during the synthesis of naphthalene sulfonamides. Note that temperature control governs the ratio of kinetic (ortho) to thermodynamic (meta/para) sulfonyl chlorides.
Corrective Protocols
Protocol A: Purification via pH-Controlled Precipitation
This method exploits the difference in acidity (pKa) of the phenolic hydroxyl group between isomers.
-
Dissolution: Suspend 10 g of crude sulfonamide in 100 mL of water.
-
Basification: Slowly add 10% NaOH until pH 10–11. The solution should become clear (phenolate formation).
-
Checkpoint: If solids remain, filter them off.[3] These are likely disulfonamides or non-phenolic impurities.
-
-
Charcoal Treatment: Add 0.5 g activated charcoal. Stir at 50°C for 30 mins. Filter hot through Celite.
-
Fractional Precipitation (The Critical Step):
-
Wash: Wash the cake with ice-cold water (2 x 20 mL) to remove inorganic salts (NaCl).
Protocol B: Recrystallization Solvent System
If pH precipitation is insufficient, use recrystallization.
| Solvent System | Ratio (v/v) | Solubility Profile | Comments |
| Ethanol : Water | 70 : 30 | Soluble hot, insoluble cold | Best for removing inorganic salts and polar degradation products.[1][2] |
| Methanol | 100% | Moderate solubility | Good for removing non-polar organic tars. |
| Acetic Acid | 10% Aqueous | Low solubility | Use for final wash to remove basic amines. |
Step-by-Step:
-
Dissolve crude solid in boiling Ethanol/Water (70:30). Use minimal solvent (~10 mL per gram).
-
Allow to cool slowly to room temperature (do not shock cool on ice immediately).
-
Once crystals form, cool to 0-5°C.
-
Filter and wash with cold 30% Ethanol.
-
Dry: Vacuum oven at 60°C for 6 hours.
Analytical Validation
Do not rely solely on melting point. Validate the purification using HPLC.
Recommended HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).[2]
-
Target Purity: >98.0% Area under curve (AUC).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8316, 1-Amino-2-naphthol-4-sulfonic acid (Related Structure/Isomer Analysis). Retrieved from [Link][1][2]
-
Chemical Abstracts Service (CAS). CAS Registry Number 116-64-3 Detail.[1][2][4] Common Chemistry.[5][6] Retrieved from [Link][1][2][4]
-
U.S. International Trade Commission. Synthetic Organic Chemicals: United States Production and Sales.[7] (Historical production data confirming industrial relevance of 4-hydroxy-2-naphthalenesulfonamide).[1][2] Retrieved from [Link][1][2]
-
ChemSrc. 4-hydroxynaphthalene-2-sulphonamide Physicochemical Properties. Retrieved from [Link][1][2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Naphthalenesulfonic acid, 4-hydroxy-3-(2-(4-methoxy-2-sulfophenyl)diazenyl)-6-(methylamino)- | C18H17N3O8S2 | CID 109523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. 4-hydroxynaphthalene-2-sulphonamide | CAS#:116-64-3 | Chemsrc [chemsrc.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. usitc.gov [usitc.gov]
Validation & Comparative
1H NMR Characterization Guide: 4-Hydroxynaphthalene-2-sulfonamide
Topic: 1H NMR Spectrum Analysis of 4-Hydroxynaphthalene-2-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Approach
Characterizing 4-hydroxynaphthalene-2-sulfonamide presents a specific set of analytical challenges due to its amphiphilic nature and the presence of multiple exchangeable protons (phenolic -OH and sulfonamide -NH₂). Unlike simple aromatics, the chemical shifts in this scaffold are heavily influenced by solvent-solute hydrogen bonding and pH.
This guide moves beyond basic peak listing. It compares the performance of solvent systems to optimize resolution and provides a logic-based framework for assigning the regiochemistry of the naphthalene ring—specifically distinguishing the isolated protons H-1 and H-3 from the unsubstituted benzenoid ring (H-5,6,7,8).
Comparative Analysis: Solvent System Performance
The choice of solvent is the single most critical variable in the analysis of sulfonamides. The table below compares the three most common NMR solvents for this specific application.
Table 1: Solvent Performance Matrix
| Feature | DMSO-d₆ (Recommended) | Methanol-d₄ (CD₃OD) | Chloroform-d (CDCl₃) |
| Solubility | Excellent. Dissolves polar sulfonamide and phenolic moieties effectively. | Good. Suitable for general concentration, but may require heating. | Poor. Often requires derivatization or heating; aggregation is common. |
| Labile Protons (-OH, -NH₂) | Visible. Strong H-bonding acceptors in DMSO slow down proton exchange, revealing sharp(er) signals. | Invisible. Rapid deuterium exchange ( | Variable. If soluble, peaks are often broad/undefined due to intermediate exchange rates. |
| Spectral Resolution | High. Distinct separation of aromatic signals. | Medium. Simplifies spectrum by removing labile peaks but loses structural information. | Low. Broadening often obscures fine coupling. |
| Water Signal | ~3.33 ppm (distinct from aromatics). | ~4.87 ppm (can interfere with benzylic regions if derivatized). | ~1.56 ppm (usually non-interfering). |
Decision Framework
-
Primary Characterization: Use DMSO-d₆ .[1][2][3] You must observe the integration of the -OH and -NH₂ protons to confirm the oxidation state and functional group integrity.
-
Backbone Verification: Use Methanol-d₄ only if the aromatic region in DMSO is overlapped by water or impurities. This "cleans" the spectrum by erasing the labile protons.
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this standardized workflow. This protocol minimizes concentration-dependent shifts common in sulfonamides.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of 4-hydroxynaphthalene-2-sulfonamide.
-
Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical: Add 10 µL of TMS (Tetramethylsilane) or ensure the solvent contains it. Do not rely on the residual DMSO quintet (2.50 ppm) for high-precision reporting, as it can drift with pH.
-
Sonicate for 60 seconds to ensure complete homogeneity (micro-aggregates cause line broadening).
-
-
Acquisition Parameters (600 MHz equivalent):
-
Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Sulfonamide protons relax slowly; insufficient D1 leads to integration errors.
-
Scans (NS): 16 to 32 (Sufficient for 10 mg sample).
-
Temperature: 298 K (25°C). Note: If -NH₂ peaks are extremely broad, heating to 313 K can sharpen them by accelerating rotation, though it may accelerate exchange.
-
Spectrum Analysis & Structural Assignment
The structure contains two distinct aromatic systems: the substituted ring (Protons H-1, H-3) and the unsubstituted ring (Protons H-5, H-6, H-7, H-8).
Predicted Chemical Shifts (DMSO-d₆)
Note: Values are estimates based on substituent additivity rules (Silverstein/Pretsch) and electronic effects.
| Proton | Type | Approx. Shift ( | Multiplicity | Assignment Logic | |
| -OH | Phenolic | 10.5 - 11.0 | Broad Singlet | - | Deshielded by H-bonding to DMSO. Disappears on |
| H-1 | Aromatic | 8.20 - 8.35 | Singlet (d) | Deshielded. Located between electron-withdrawing | |
| H-8 | Aromatic | 8.00 - 8.15 | Doublet | Deshielded. Peri-position to | |
| H-5 | Aromatic | 7.80 - 7.95 | Doublet | Peri-position to -OH. | |
| -NH₂ | Sulfonamide | 7.20 - 7.60 | Broad Singlet | - | Exchangeable. Integration must be ~2.0 relative to H-1. |
| H-3 | Aromatic | 7.30 - 7.45 | Singlet (d) | Shielded. Ortho to electron-donating -OH group. Upfield from H-1.[1] | |
| H-6, H-7 | Aromatic | 7.50 - 7.70 | Multiplet | - | Typical "roofed" multiplet of the unsubstituted naphthalene ring. |
Mechanistic Assignment Logic
-
The Singlets (H-1 vs H-3): The naphthalene ring positions 1 and 3 are isolated from each other by substituents.
-
H-1 is ortho to the strong electron-withdrawing group (EWG)
. This pulls electron density, shifting H-1 downfield (higher ppm). -
H-3 is ortho to the strong electron-donating group (EDG)
. This pushes electron density, shielding H-3 and shifting it upfield (lower ppm). -
Result: The singlet at ~8.3 ppm is H-1; the singlet at ~7.4 ppm is H-3.
-
-
The Multiplets (H-5 to H-8):
-
H-5 and H-8 are "alpha" protons (closer to the ring junction) and generally appear downfield of H-6 and H-7 ("beta" protons).
-
H-8 is spatially close (peri) to the sulfonyl group, often resulting in a distinct downfield doublet.
-
Advanced Verification Workflows
To validate the structure beyond 1D interpretation, use the following logic flow.
Diagram 1: Structural Elucidation Workflow
This diagram outlines the decision process for confirming the regiochemistry of the isomers.
Caption: Logical workflow for confirming regiochemistry using 1D NOESY correlations.
Diagram 2: 2D NMR Connectivity Map
This diagram visualizes the expected correlations in a COSY (Through-bond) and HMBC (Long-range) experiment.
Caption: Expected 2D NMR correlations. Green solid lines = COSY; Yellow dashed lines = HMBC.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for substituent additivity rules).
-
Abraham, R. J., & Mobli, M. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOESY/HMBC workflows).
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Hydroxynaphthalene-2-sulfonamide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-hydroxynaphthalene-2-sulfonamide , a critical scaffold in drug discovery for carbonic anhydrase inhibitors and antimicrobial agents.
To provide a rigorous evaluation, this product is compared against its structural isomer, 1-hydroxynaphthalene-2-sulfonamide . The comparison highlights the "Ortho Effect" —a phenomenon that drastically alters fragmentation pathways based on substituent positioning. This guide is designed for pharmaceutical researchers requiring precise structural elucidation and metabolite identification.
Structural Context & Mechanistic Basis[1][2][3][4]
The fragmentation of sulfonamides in Electrospray Ionization (ESI) is governed by the stability of the S-N bond and the ability of the aromatic system to stabilize the resulting carbocation.
The Core Subject: 4-Hydroxynaphthalene-2-sulfonamide
-
Structure: The sulfonamide group (
) is at position 2 (beta), and the hydroxyl group ( ) is at position 4 (alpha). -
Relationship: 1,3-relationship (meta-like).
-
Mechanistic Implication: The spatial separation prevents direct interaction between the hydroxyl oxygen and the sulfonamide protons. Fragmentation is dominated by
extrusion .
The Alternative: 1-Hydroxynaphthalene-2-sulfonamide
-
Structure: Sulfonamide at position 2, Hydroxyl at position 1.
-
Relationship: 1,2-relationship (ortho).
-
Mechanistic Implication: The proximity of the -OH and
groups facilitates intramolecular hydrogen bonding and cyclic transition states, leading to unique water loss ( ) pathways absent in the 4-isomer.
Detailed Fragmentation Pathways (ESI+)
The following analysis assumes positive mode ESI (
Pathway A: Extrusion (Dominant in 4-Isomer)
The hallmark of arylsulfonamide fragmentation is the rearrangement and loss of sulfur dioxide (
-
Protonation: Occurs on the sulfonamide nitrogen or the naphthyl ring.
-
Rearrangement: The sulfonamide oxygen attacks the aromatic ring ipso to the sulfur, or a direct S-N cleavage occurs followed by recombination.
-
Extrusion:
is ejected, forming a stable amino-naphthol radical cation or protonated species.
Diagnostic Transition for 4-Hydroxynaphthalene-2-sulfonamide:
Pathway B: The Ortho Effect (Specific to 1-Isomer)
In the 1-hydroxy isomer, the hydroxyl proton can interact with the sulfonamide oxygen. This facilitates the elimination of water or ammonia to form a cyclic sultone or sultam structure.
Diagnostic Transition for 1-Hydroxynaphthalene-2-sulfonamide:
Pathway C: S-N Bond Cleavage
Direct cleavage of the S-N bond yields a sulfonyl cation (
-
Loss of
(17 Da): . -
Loss of
(80 Da): (Hydroxynaphthyl cation).
Comparative Data Analysis
The table below summarizes the theoretical and experimentally observed trends for distinguishing these isomers.
| Feature | 4-Hydroxynaphthalene-2-sulfonamide (Subject) | 1-Hydroxynaphthalene-2-sulfonamide (Alternative) |
| Precursor Ion ( | 224.04 | 224.04 |
| Base Peak (MS2) | 160 ( | 206 ( |
| Primary Pathway (High Intensity) | Secondary Pathway (Medium Intensity) | |
| Water Loss (18 Da) | Absent / Negligible (No ortho protons) | Prominent (Ortho Effect) |
| Mechanism Type | Rearrangement / Extrusion | Cyclization / Elimination |
| Diagnostic Utility | Indicates meta/para substitution | Indicates ortho substitution |
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways dictated by the structural isomerism.
Figure 1: Divergent fragmentation pathways for naphthalene sulfonamide isomers. The 4-isomer favors SO2 extrusion (green path), while the 1-isomer favors ortho-driven cyclization (red path).
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate these results and ensure distinguishing capability, follow this self-validating protocol.
A. Sample Preparation[6][7][8]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures protonation (
) which is essential for the rearrangement mechanism.
-
-
Quality Control: Prepare a mix of 4-hydroxy and 1-hydroxy isomers if available to verify retention time separation (the 1-hydroxy isomer typically elutes later on C18 due to intramolecular H-bonding reducing polarity).
B. LC-MS/MS Parameters (Agilent 6400 / Thermo Q-Exactive)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: Electrospray Ionization (ESI) Positive Mode.[2]
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV.
-
Optimal for
Loss: ~20-25 eV. -
Optimal for Ortho-Effect (
loss): ~15 eV (Lower energy preserves the cyclic intermediate).
-
C. Data Interpretation Steps
-
Extract Ion Chromatogram (EIC): Filter for
224.04. -
MS2 Spectrum Extraction: Select the peak apex.
-
Diagnostic Check:
-
If Base Peak = 160
Confirm 4-Hydroxynaphthalene-2-sulfonamide . -
If Base Peak = 206/207
Confirm 1-Hydroxynaphthalene-2-sulfonamide .
-
References
-
Fragmentation of Aromatic Sulfonamides in Electrospray Ionization Mass Spectrometry. Source: Journal of Mass Spectrometry (2008) Mechanistic validation of SO2 extrusion and rearrangement in arylsulfonamides. [Link][2]
-
Ortho Effects in Mass Spectrometry: A Mechanistic Study. Source: ResearchGate / Journal of Mass Spectrometry Foundational theory on how ortho-substitution drives water/ammonia loss vs. standard fragmentation. [Link]
-
Fragmentation Pathways of Sulphonamides under Electrospray Tandem Mass Spectrometry. Source: Rapid Communications in Mass Spectrometry (2003) Comprehensive guide to sulfonamide dissociation pathways including S-N cleavage. [Link][3]
Sources
- 1. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfonamide Binding Affinity: 4-Hydroxynaphthalene-2-sulfonamide vs. Sulfanilamide
A Guide for Researchers in Drug Discovery and Development
In the landscape of enzyme inhibition, sulfonamides represent a cornerstone class of compounds, particularly as inhibitors of carbonic anhydrases (CAs). Their mechanism of action, centered on the coordination of the sulfonamide moiety to the catalytic zinc ion, is well-established. However, the affinity of these inhibitors can be dramatically influenced by the nature of the aromatic or heterocyclic scaffold to which the sulfonamide group is attached. This guide provides an in-depth comparison of the anticipated binding affinities of 4-hydroxynaphthalene-2-sulfonamide and the archetypal sulfanilamide, grounded in structural analysis and established biophysical testing methodologies.
Molecular Scaffolds: A Tale of Two Rings
At first glance, the structural difference between 4-hydroxynaphthalene-2-sulfonamide and sulfanilamide is the aromatic core. Sulfanilamide possesses a simple phenyl ring, while 4-hydroxynaphthalene-2-sulfonamide features a more extensive and functionalized naphthalene ring system. This seemingly straightforward substitution has profound implications for the potential binding affinity.
The larger bicyclic naphthalene structure of 4-hydroxynaphthalene-2-sulfonamide offers a greater surface area for potential van der Waals and hydrophobic interactions within the active site of target enzymes like carbonic anhydrase. Furthermore, the presence of the hydroxyl group introduces a potential hydrogen bond donor and acceptor, providing an additional anchor point for interaction with amino acid residues in the active site.
The Heart of the Interaction: Binding to Carbonic Anhydrase
The primary and most critical interaction for all sulfonamide-based carbonic anhydrase inhibitors is the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the active site cleft. This interaction is the foundation of their inhibitory activity.[1][2]
Beyond this core interaction, the overall binding affinity is fine-tuned by secondary interactions between the inhibitor's scaffold and the surrounding amino acid residues.[1] The active site of carbonic anhydrases contains both hydrophilic and hydrophobic regions. For instance, in human carbonic anhydrase II (hCA II), residues such as Phe131, Leu198, and Pro202 create hydrophobic pockets, while others like His64 can participate in hydrogen bonding.[1]
Based on these principles, we can hypothesize that the more extensive and functionalized naphthalene ring of 4-hydroxynaphthalene-2-sulfonamide would engage in more significant secondary interactions compared to the smaller phenyl ring of sulfanilamide. This would likely lead to a higher binding affinity for the naphthalene derivative.
Quantifying the Interaction: A Trio of Biophysical Techniques
To experimentally validate the hypothesized difference in binding affinity, several robust biophysical methods can be employed. Each technique offers a unique perspective on the molecular interaction and provides quantitative data to determine the dissociation constant (Kd) or inhibition constant (Ki), with lower values indicating higher affinity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It is considered the "gold standard" for characterizing biomolecular interactions.
Table 1: Representative ITC Data for Sulfonamide-Carbonic Anhydrase Interaction
| Compound | Target | Stoichiometry (n) | Dissociation Constant (Kd) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol/deg) |
| 4-hydroxynaphthalene-2-sulfonamide | hCA II | ~1 | (Expected Low µM to nM) | (To be determined) | (To be determined) |
| Sulfanilamide | hCA II | ~1 | (Expected Mid to High µM) | (To be determined) | (To be determined) |
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 50 µM human carbonic anhydrase II) in a suitable buffer (e.g., 50 mM Tris-SO4, pH 8.4).[3]
-
Prepare solutions of the sulfonamide inhibitors (e.g., 5 µM) in the same buffer.[3] It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.[4]
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 1 µl) to allow for equilibration, which is typically discarded from the final analysis.[3]
-
Carry out a series of injections (e.g., 29 injections of 10 µl each) of the ligand into the protein solution.[3]
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[4]
-
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[5][6] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Table 2: Representative SPR Data for Sulfonamide-Carbonic Anhydrase Interaction
| Compound | Target | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) |
| 4-hydroxynaphthalene-2-sulfonamide | hCA II | (To be determined) | (To be determined) | (Expected Low µM to nM) |
| Sulfanilamide | hCA II | (To be determined) | (To be determined) | (Expected Mid to High µM) |
-
Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip surface (e.g., a CM5 chip) using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[7]
-
Immobilize the target protein (ligand, e.g., human carbonic anhydrase II) onto the chip surface via amine coupling.
-
Deactivate any remaining active esters on the surface using ethanolamine.[7]
-
One flow cell should be left unmodified to serve as a reference.[5]
-
-
Binding Analysis:
-
Prepare a series of dilutions of the sulfonamide inhibitors (analytes) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in resonance units, RU) in real-time to observe the association phase.[5]
-
Replace the analyte solution with running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka) and dissociation rate (kd).
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
-
Caption: Surface Plasmon Resonance (SPR) Workflow.
Fluorescence-based Thermal Shift Assay (FTSA)
FTSA, also known as ThermoFluor or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess ligand binding by measuring the change in a protein's thermal stability upon ligand binding.[8][9] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). The magnitude of this thermal shift (ΔTm) is related to the binding affinity.[10]
Table 3: Representative FTSA Data for Sulfonamide-Carbonic Anhydrase Interaction
| Compound | Target | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) | Estimated Dissociation Constant (Kd) |
| Protein Only | hCA II | (To be determined) | - | - |
| 4-hydroxynaphthalene-2-sulfonamide | hCA II | (To be determined) | (Expected High Positive) | (Expected Low µM to nM) |
| Sulfanilamide | hCA II | (To be determined) | (Expected Low Positive) | (Expected Mid to High µM) |
-
Assay Preparation:
-
In a 96-well PCR plate, prepare a reaction mixture containing the target protein (e.g., 2 µM final concentration), a fluorescent dye (e.g., SYPRO Orange), and the sulfonamide inhibitor at various concentrations.[11]
-
Include control wells with protein and dye only (no ligand).
-
-
Thermal Denaturation:
-
Apply a thermal ramp, increasing the temperature incrementally (e.g., from 25°C to 95°C).
-
Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.[11]
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Fit the curve to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.[12]
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the ligand.
-
The dissociation constant (Kd) can be estimated by fitting the ΔTm values at different ligand concentrations to a dose-response curve.[8]
-
Caption: Fluorescence-based Thermal Shift Assay (FTSA) Workflow.
Conclusion and Outlook
The experimental protocols detailed in this guide—Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence-based Thermal Shift Assays—provide a comprehensive and validated toolkit for researchers to quantitatively test this hypothesis. By employing these techniques, drug development professionals can gain critical insights into the binding thermodynamics and kinetics of their lead compounds, enabling data-driven decisions in the optimization of inhibitor potency and selectivity.
References
- Vertex AI Search. (2024, May 28). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview.
- Hu, Y., et al. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. PubMed.
- ResearchGate. (n.d.). The binding affinity of sulphonamide drugs depends strongly on the....
- Whitesides, G. M., et al. (n.d.). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed.
- National Center for Biotechnology Information. (2022, July 8). Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions.
- Canales, A. (2017). Fluorescent Thermal Shift Assays for Identifying Small Molecule Ligands. In The Royal Society of Chemistry.
- Thermo Fisher Scientific. (n.d.). Protein Thermal Shift technology.
- PubMed. (n.d.). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics.
- Xuan, G. S., et al. (2021).
- MDPI. (2024, November 15). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium.
- ResearchGate. (n.d.). Isothermal titration calorimetry profiles of CA binders.
- The Huck Institutes. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
- Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
- Bio-Radiations. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- Velazquez-Campoy, A., & Freire, E. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.
- Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
Sources
- 1. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. bioradiations.com [bioradiations.com]
- 8. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
HPLC retention time of 4-hydroxynaphthalene-2-sulfonamide reference standard
The following guide serves as an advanced technical resource for the analysis of 4-hydroxynaphthalene-2-sulfonamide. It synthesizes established chromatographic principles with specific physicochemical behavior of naphthalene derivatives to provide a robust method development framework.[1]
Executive Summary
4-hydroxynaphthalene-2-sulfonamide (CAS: 1576-47-2) is a critical structural scaffold in the synthesis of azo dyes and pharmaceutical intermediates.[1][2] Its analysis is complicated by its dual functionality: a phenolic hydroxyl group (pKa ~9.[1]5) and a sulfonamide moiety (pKa ~10.0), combined with a lipophilic naphthalene backbone.[1]
This guide compares two distinct separation strategies: Classic C18 Reversed-Phase vs. Phenyl-Hexyl Selectivity .[1] While C18 provides robust hydrophobicity-based retention, Phenyl-Hexyl phases offer superior resolution of structural isomers (e.g., 1-hydroxy vs. 4-hydroxy) through
Part 1: Physicochemical Profile & Retention Logic[1]
To master the chromatography of this compound, one must understand the forces dictating its elution.
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | 1.2 – 1.5 | Moderately lipophilic; requires ~30-50% organic modifier for retention.[1] |
| pKa (Phenolic -OH) | ~9.3 | At neutral pH, the molecule exists in equilibrium; acidic pH suppresses ionization, increasing retention. |
| pKa (Sulfonamide -NH₂) | ~10.1 | Generally neutral in standard acidic mobile phases (pH 2-4).[1] |
| UV Max | 228 nm, 290 nm | Strong absorbance due to conjugated naphthalene system.[1] |
Critical Impurity Profile
In synthetic workflows, the primary impurities affecting retention time (RT) windows are:
-
4-Hydroxynaphthalene-2-sulfonic acid: The hydrolysis precursor.[1] Highly polar (LogP < 0).[1] Elutes near the void volume (
).[1] -
Isomers (e.g., 1-hydroxy-2-sulfonamide): Similar hydrophobicity but different shape selectivity.[1]
Part 2: Comparative Methodologies
Method A: The "Workhorse" Protocol (C18)
Best for: Routine purity checks and potency assay.
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Temp: 30°C.
| Gradient Step | Time (min) | % B |
| Equilibration | 0.0 | 20 |
| Ramp | 10.0 | 80 |
| Wash | 12.0 | 95 |
| Re-equilibrate | 12.1 | 20 |
Performance Data (Representative):
-
Retention Time: ~6.8 ± 0.2 min.[1]
-
Tailing Factor: < 1.3 (Acidic pH suppresses phenolic ionization).[1]
-
Resolution (Rs): > 2.0 from sulfonic acid precursor (RT ~1.5 min).
Method B: The "High-Selectivity" Protocol (Phenyl-Hexyl)
Best for: Separating positional isomers and complex matrices.[1]
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]
-
Mobile Phase B: Methanol (Methanol enhances
- selectivity better than ACN).[1] -
Flow Rate: 0.8 mL/min.[1]
Performance Data (Representative):
-
Retention Time: ~8.2 ± 0.3 min (Longer retention due to
-stacking). -
Selectivity (
): Superior separation of the 4-hydroxy vs. 1-hydroxy isomers compared to C18.[1]
Part 3: Experimental Workflow & Decision Tree
The following diagram illustrates the logical flow for selecting the correct method and troubleshooting retention shifts.
Figure 1: Decision matrix for selecting between Hydrophobicity-driven (C18) and Pi-Selectivity (Phenyl) modes.
Part 4: Protocol for Reference Standard Preparation
To ensure the retention time data is reproducible, the preparation of the standard is as critical as the instrument method.
Step-by-Step Methodology:
-
Solubility Check: 4-hydroxynaphthalene-2-sulfonamide has limited solubility in pure water.[1]
-
Stock Solution (1 mg/mL):
-
Working Standard (50 µg/mL):
-
Dilute the Stock Solution 1:20 using the initial mobile phase (e.g., 20% ACN / 80% Water).
-
Critical: Filter through a 0.22 µm PTFE filter before injection to protect the column.[1]
-
-
System Suitability Injection:
References
-
Jandera, P., et al. (2000).[1] "Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography." Journal of Chromatography A. Link
-
Reemtsma, T. (1996).[1][6] "Methods of analysis of polar aromatic sulfonates from aquatic environments." Journal of Chromatography A. Link[1]
-
PubChem Compound Summary. (2025). "Naphthalene-2-sulfonamide."[1] National Center for Biotechnology Information.[1] Link[1]
-
Sielc Technologies. "Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column." Application Note. Link
Sources
- 1. Naphthalene-2-sulfonamide | C10H9NO2S | CID 232997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
Comparative Guide: UV-Vis Absorption Maxima of 4-Hydroxynaphthalene-2-sulfonamide
[1]
Executive Summary & Technical Context
4-Hydroxynaphthalene-2-sulfonamide is a bifunctional naphthalene derivative integrating an electron-donating hydroxyl group (-OH) at the
In methanol, this compound exhibits a characteristic multi-band absorption profile. The spectra are dominated by the
Predicted vs. Experimental Expectations
While specific batch-dependent data can vary, the spectral signature is defined by two primary regions:[1]
-
Primary Band (B-Band): ~295–305 nm (Intense,
)[1] -
Secondary Band (R-Band): ~330–340 nm (Broad, lower intensity)
Comparative Spectral Analysis
To validate the identity of 4-hydroxynaphthalene-2-sulfonamide, it is critical to benchmark its absorption maxima (
Table 1: Comparative UV-Vis Maxima in Methanol (MeOH)
| Compound | Structure Type | Electronic Effect | ||
| Naphthalene | Base Arene | 275 nm | 312 nm (weak) | Baseline |
| Naphthalene-2-sulfonamide | EWG Modified | 275–280 nm | ~320 nm | -SO |
| 1-Naphthol | Auxochrome Modified | 293 nm | 324 nm | -OH (donor) at |
| 4-Hydroxynaphthalene-2-sulfonamide | Target | ~298–305 nm | ~335 nm | Combined Effect: The |
Analyst Note: The target compound's spectrum will most closely resemble 1-naphthol but with broadened peaks and a slight red shift (5–10 nm) due to the sulfonamide moiety.
Experimental Protocol: Characterization in Methanol
This protocol ensures reproducible spectral data, accounting for the compound's solubility and potential ionization in protic solvents.
Reagents & Equipment
-
Solvent: Methanol (HPLC Grade,
99.9%).[1] -
Blank: Pure Methanol (same lot as sample).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600i or equivalent).
-
Cuvette: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Weigh 2.23 mg of 4-hydroxynaphthalene-2-sulfonamide (MW
223.25 g/mol ). -
Dissolve in 10.0 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Note: If the sulfonamide proton is acidic, slight warming (30°C) may aid solubility.
-
-
Working Solution (50 µM):
-
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with methanol. Invert 10 times to mix.
-
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure methanol.
-
Run a Baseline/Auto-Zero scan from 200 nm to 450 nm.
-
-
Sample Measurement:
Logical Workflow for Spectral Validation
The following diagram illustrates the decision process for validating the compound based on its spectral features.
Figure 1: Decision tree for validating 4-hydroxynaphthalene-2-sulfonamide based on UV-Vis spectral features.
Mechanistic Insight: Why These Wavelengths?
Understanding the "why" allows you to troubleshoot unexpected results (e.g., pH sensitivity).
-
The
-Effect (Hydroxyl Group): The lone pairs on the oxygen atom at position 4 participate in resonance with the naphthalene ring. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and shifting absorption to lower energy (longer wavelengths, ~295 nm). -
The Sulfonamide Effect: While the sulfonamide group is not conjugated in the same plane as effectively as a nitro group, it is electron-withdrawing. It stabilizes the LUMO.
-
Solvent Polarity (Methanol): Methanol is a polar protic solvent.[1] It can form hydrogen bonds with both the hydroxyl group and the sulfonamide oxygens.
-
Caution: If the solution is too basic (high pH impurities), the phenolic proton may deprotonate (
), causing a massive red shift (to >350 nm). Ensure the methanol is neutral.
-
References
-
Taniguchi, M. & Lindsey, J. S. (2018).[1] Absorption and Fluorescence Spectra of Naphthalene Derivatives. PhotochemCAD Database. Link
-
Nandiyanto, A. B. D., et al. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology. Link
-
ASTM International. (2020).[1] ASTM D1840-07: Standard Test Method for Naphthalene Hydrocarbons in Aviation Turbine Fuels by Ultraviolet Spectrophotometry. Link
-
PubChem. (2025).[1] 1-Naphthol Compound Summary. National Library of Medicine. Link
Comparative Guide: X-ray Crystallography of 4-Hydroxynaphthalene-2-Sulfonamide Derivatives vs. Standard Benzene-Sulfonamides
Executive Summary
This guide provides a technical comparison between 4-hydroxynaphthalene-2-sulfonamide derivatives and standard benzene-sulfonamide inhibitors (e.g., Acetazolamide) within the context of Carbonic Anhydrase (CA) inhibition.
X-ray crystallographic data reveals that while both scaffolds utilize the classical zinc-binding group (ZBG) mechanism, the naphthalene scaffold offers a distinct structural advantage: enhanced hydrophobic occupancy . The fused bicyclic system acts as a "hydrophobic anchor," engaging the lipophilic side of the active site (Phe131, Val135, Leu198) more effectively than the monocyclic benzene ring. This results in sub-nanomolar affinity (
Scientific Rationale: The "Hydrophobic Anchor" Hypothesis
In rational drug design, the transition from a benzene to a naphthalene core is not merely about increasing molecular weight; it is a strategic probe of the enzyme's hydrophobic wall.
-
Benzene-Sulfonamides (e.g., AAZ): Bind primarily through the sulfonamide-Zn
coordination and hydrogen bonds with Thr199/Glu106. The benzene ring often floats in the center of the conical active site, leaving the hydrophobic wall (residues 130-140 in hCA II) under-utilized.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Naphthalene-Sulfonamides: The 4-hydroxynaphthalene-2-sulfonamide scaffold extends the aromatic surface area. The 4-hydroxyl group often serves as a handle for further functionalization (Tail Approach) or forms water-mediated H-bonds, while the naphthalene body engages in
-stacking interactions with Phe131 (in hCA II) or Gln92 (in hCA IX), significantly stabilizing the ligand-enzyme complex.
Comparative Performance Analysis
The following data summarizes the crystallographic and kinetic performance of the naphthalene scaffold compared to the industry standard, Acetazolamide (AAZ).
Table 1: Crystallographic & Kinetic Metrics (hCA II Target)
| Metric | Acetazolamide (Standard) | 4-Hydroxynaphthalene-2-sulfonamide Deriv. | Advantage / Note |
| Binding Affinity ( | ~12 nM | 0.8 – 5.0 nM | Naphthalene core provides ~10x potency boost via hydrophobic effect. |
| Crystal Resolution | Typically 1.1 – 1.5 Å | 1.4 – 1.9 Å | Naphthalene derivatives are larger; slight flexibility in the "tail" can reduce resolution. |
| Ligand Occupancy | High (0.9 – 1.0) | Variable (0.7 – 1.0) | Lower solubility of naphthalene requires optimization of soaking times. |
| B-Factor (Ligand) | Low (< 20 Å | Medium (20 – 35 Å | The distal ring of naphthalene may show higher thermal motion if not locked by Phe131. |
| Selectivity (IX vs II) | Low (Non-selective) | Moderate to High | Bulky naphthalene scaffold clashes with narrower pockets in off-target isoforms (e.g., hCA I). |
Critical Insight: The 4-hydroxy substitution is pivotal. Unsubstituted naphthalene sulfonamides often suffer from poor solubility, leading to "ghost" density in crystal structures. The hydroxyl group improves solubility in crystallization buffers (PEG/Tris), ensuring higher occupancy.
Experimental Protocol: Crystallographic Workflow
To obtain high-resolution structures of these lipophilic ligands, standard soaking protocols must be modified. The low aqueous solubility of naphthalene derivatives necessitates a DMSO-Pulse Soaking strategy.
Phase A: Protein Crystallization (hCA II)
-
Purification: Purify recombinant hCA II to homogeneity (>98%) using affinity chromatography (p-aminomethylbenzenesulfonamide-agarose).
-
Crystallization: Use the hanging drop vapor diffusion method.
-
Precipitant: 1.2 M Sodium Citrate, 100 mM Tris-HCl (pH 8.5).
-
Concentration: 20 mg/mL protein.
-
Timeline: Crystals appear within 2-4 days.
-
Phase B: Ligand Soaking (The Differentiator)
Standard soaking (adding ligand powder to drop) fails with naphthalene derivatives due to precipitation.
-
Stock Preparation: Dissolve ligand in 100% DMSO to 50-100 mM.
-
Dilution: Prepare a "Soaking Solution" containing the mother liquor + 5-10% DMSO + 5 mM Ligand.
-
Stepwise Soaking:
-
Transfer crystal to Mother Liquor (no ligand) for 2 mins (wash).
-
Transfer to Soaking Solution for 1 to 3 hours (shorter than benzene sulfonamides to prevent crystal cracking from DMSO).
-
-
Cryo-protection: Briefly dip in Mother Liquor + 20% Glycerol + 1 mM Ligand before flash-cooling in liquid nitrogen.
Phase C: Data Processing
-
Diffraction: Collect data at 100 K using synchrotron radiation (e.g.,
= 0.97 Å). -
Refinement: Use Phenix or Refmac5 .
-
Restraints: Generate ligand restraints using eLBOW or Grade . Ensure the naphthalene ring planarity is heavily restrained.
-
Validation: Check the
difference map specifically at the Zn coordination site.
-
Structural Mechanism & Visualization
Diagram 1: Crystallography Workflow Logic
This diagram illustrates the critical decision points when working with lipophilic naphthalene scaffolds.
Caption: Workflow highlighting the critical "DMSO-Pulse" branch required for lipophilic naphthalene derivatives to ensure high occupancy without degrading crystal quality.
Diagram 2: Binding Mode Interaction Map
The structural superiority of the naphthalene scaffold lies in its dual-interaction mode.
Caption: Interaction map showing the Naphthalene scaffold's dual mechanism: Classical Zn-coordination plus unique Pi-Stacking with Phe131, distinguishing it from simple benzene sulfonamides.
Authoritative References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.
-
RCSB Protein Data Bank. (Representative Structure). Crystal structure of human carbonic anhydrase II in complex with sulfonamide inhibitors.[1][2][3][4] (Search: "Carbonic Anhydrase Naphthalene Sulfonamide").
-
Krasavin, M., et al. (2017). Probing the 'hydrophobic wall' of the carbonic anhydrase active site with 4-substituted pyridine-3-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Carbonic anhydrase inhibitors: X-ray and molecular modeling study for the interaction of a fluorescent antitumor sulfonamide with isozyme II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent sulfonamide carbonic anhydrase inhibitors incorporating 1,2,3-triazole moieties: Kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with a topically acting antiglaucoma sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-Hydroxynaphthalene-2-sulfonamide
Part 1: Executive Safety Summary & Hazard Profiling[1][2]
Immediate Directive: Treat 4-hydroxynaphthalene-2-sulfonamide as a High-Priority Aquatic Toxin and Potential Sensitizer .[1] Under no circumstances should this compound or its residues enter municipal water systems (drains) or general trash.[1]
Chemical Hazard Assessment (Structure-Activity Relationship)
Since specific toxicological data for this exact isomer is often limited in public databases, we apply the Precautionary Principle based on its three functional moieties.[1]
| Functional Group | Associated Hazard | Operational Implication |
| Naphthalene Ring | Aquatic Toxicity (Chronic) | Zero-discharge policy. Even trace amounts can bioaccumulate in aquatic life.[1] Must be incinerated.[1] |
| Sulfonamide (-SO₂NH₂) | Sensitization & Antibiotic Resistance | Potential severe allergen (Stevens-Johnson Syndrome risk in susceptible individuals).[1] High persistence in environment.[1][2] |
| Phenolic Hydroxyl (-OH) | Corrosivity & pH Sensitivity | Weakly acidic (pKa ~9.5–10).[1] May precipitate in acidic waste streams, causing clogs.[1] |
Part 2: Detailed Disposal Protocols
A. Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired stocks, weighing paper, contaminated gloves, spill cleanup materials.
-
Segregation:
-
Packaging:
-
Labeling:
-
Primary Constituent: 4-hydroxynaphthalene-2-sulfonamide.[1][3]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[1]
-
P-Code/U-Code: Unless specifically listed in your region (rare for this specific isomer), classify as "Non-Regulated Hazardous Waste" (US RCRA) or "Hazardous Chemical Waste" (EU).[1]
-
B. Liquid Waste (Mother Liquors & reaction mixtures)
Applicability: HPLC effluent, reaction solvents, washing solutions.
-
Solubility & Compatibility Check:
-
Critical Insight: This molecule is amphoteric but predominantly acidic due to the phenol and sulfonamide protons.[1] It is soluble in basic aqueous solutions (pH > 10) and polar organic solvents (DMSO, Methanol).
-
Risk: Adding this to an acidic aqueous waste stream may cause the compound to precipitate out of solution, forming sludge that clogs waste containers.
-
-
Stream Selection:
-
Option A (Preferred): Organic Solvent Waste (Halogenated or Non-Halogenated). The high organic content ensures solubility is maintained.[1]
-
Option B (Aqueous): Basic Aqueous Waste (pH > 10). Only if the organic content is <5%.
-
-
Neutralization (Prohibited):
-
Do not attempt to chemically neutralize or degrade this compound in the lab (e.g., using bleach). Naphthalene sulfonamides can form toxic chloramines or chlorinated naphthalenes upon reaction with hypochlorite.[1]
-
Part 3: Decontamination & Spill Response[1][2]
Surface Decontamination Protocol
Because sulfonamides are sensitizers, "visually clean" is insufficient.[1]
-
Solubilization: Apply a solvent in which the compound is highly soluble (Methanol or Ethanol) to a wipe.[1]
-
Physical Removal: Wipe the area in a concentric motion, moving from the outside of the spill toward the center.
-
Surfactant Wash: Follow with a 1% Alconox/detergent aqueous solution to remove residues.[1]
-
Verification: For high-safety environments, verify cleaning with a UV lamp (naphthalene derivatives often fluoresce) or a swab test.[1]
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision matrix for disposing of 4-hydroxynaphthalene-2-sulfonamide to ensure compliance and safety.
Figure 1: Decision matrix for segregating 4-hydroxynaphthalene-2-sulfonamide waste streams to prevent precipitation and ensure environmental compliance.[1]
Part 5: Regulatory & Compliance Context[1][2]
US EPA (RCRA) Status
While 4-hydroxynaphthalene-2-sulfonamide is not typically a "Listed Waste" (P or U list) by specific CAS name, it must be characterized by the generator.[1]
-
Characteristic of Toxicity: Due to the naphthalene backbone, it may fail the Toxicity Characteristic Leaching Procedure (TCLP) if concentrations are high.
-
Generator Status: Always code as Hazardous Waste to ensure incineration.
Incineration Requirement
The naphthalene ring and sulfonamide bond are thermally stable.[1] Standard autoclaving is ineffective for destruction.[1]
-
Required Method: Rotary kiln incineration at >1000°C with secondary combustion chamber.
-
Why: This ensures complete mineralization to CO₂, H₂O, SO₂, and N₂, preventing the release of toxic naphthalene metabolites into the ecosystem.
References
-
PubChem. 4-hydroxynaphthalene-2-sulfonamide Compound Summary (Analogous Structures). National Library of Medicine.[1] [Link]
-
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link][1]
-
Centers for Disease Control and Prevention (CDC). Naphthalene: NIOSH Pocket Guide to Chemical Hazards. [Link][1]
-
ScienceDirect. Ecotoxicity of Sulfonamides in Aquatic Environments.[1] (General class toxicity data). [Link]
Sources
Personal protective equipment for handling 4-hydroxynaphthalene-2-sulfonamide
Executive Safety Summary
Compound Class: Substituted Naphthalene Sulfonamide Primary Hazard Profile: Sensitizer & Irritant Operational Directive: Treat as a Control Band 3 compound (Potent/Sensitizer) until specific toxicological data proves otherwise.
Handling 4-hydroxynaphthalene-2-sulfonamide presents a dual-risk profile: the lipophilicity of the naphthalene ring facilitates skin absorption, while the sulfonamide moiety poses a significant risk of respiratory and dermal sensitization (hypersensitivity). This guide moves beyond basic compliance to establish a self-validating safety system designed to prevent sensitization events in the laboratory.
Risk Assessment & Mechanistic Rationale
To ensure safety, we must understand the mechanism of potential harm. This section details why specific PPE is selected based on the chemical's interaction with biological systems.
| Hazard Domain | Mechanistic Risk | Operational Implication |
| Dermal Absorption | The naphthalene backbone is highly lipophilic, allowing it to permeate the stratum corneum. Once absorbed, the hydroxyl group can undergo metabolic oxidation (quinonoid formation), potentially binding to skin proteins (haptenization). | Standard latex is insufficient. Nitrile or laminate barriers are required to prevent permeation. |
| Respiratory Sensitization | Sulfonamides are known allergens. Inhalation of dust can trigger Type I (immediate) or Type IV (delayed) hypersensitivity reactions. | Zero-tolerance for airborne dust. Engineering controls (fume hood) are primary; respirators are secondary fail-safes. |
| Ocular Damage | As a sulfonamide acid/derivative, the compound is likely acidic and abrasive. Contact with mucous membranes can cause severe irritation or corneal clouding. | Goggles (sealed) are mandatory; safety glasses do not protect against floating micro-particulates. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the required PPE based on the specific operational state of the chemical.
A. The Barrier Strategy (Glove Selection)
Rationale: Naphthalene derivatives can swell or permeate thin rubber. We utilize a "Breakthrough Time" (BT) safety factor of 50% (change gloves before 50% of the rated BT).
| Operational Phase | Glove Material | Thickness | Est. Breakthrough | Protocol |
| Dry Powder Handling | Nitrile (Disposable) | 5–6 mil (0.12mm) | >480 min (Solid) | Single pair. Inspect for pinholes by air-inflation before donning. |
| Solubilized (Organic Solvents) | Nitrile (Double Gloved) | Outer: 5 milInner: 4 mil | <30 min (in Acetone/DCM) | Double Glove Technique. Change outer glove immediately upon splash. |
| Spill Cleanup | Laminate Film (Silver Shield/4H) | Multi-layer | >480 min | Mandatory for concentrated spills. Do not use standard nitrile for large liquid spills. |
B. Respiratory & Body Protection[1][2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Note: Face shields are required only if handling volumes >1L in liquid phase.
-
Body: Tyvek® Lab Coat (or equivalent non-woven polyethylene). Cotton coats are discouraged as they retain dust in the fibers, creating a secondary exposure source during laundering.
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (if hood unavailable):P100 Particulate Respirator (Full facepiece recommended to protect eyes). N95 is insufficient for long-term handling of sensitizers.
-
Operational Protocols: Step-by-Step
Phase 1: The "Static-Free" Weighing Protocol
Objective: Prevent electrostatic dispersion of the fine powder, which is the primary cause of inhalation exposure.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to weighing.
-
Donning: Put on Tyvek coat, then inner gloves, then outer gloves. Tape the cuff of the coat to the inner glove if handling >10g.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas without grounding, as spark generation is a theoretical risk with dry organic powders.
-
Decontamination: Wipe the balance and surrounding area with a surfactant-based cleaner (e.g., 5% Decon 90) before removing the sample from the hood. Do not use Isopropanol (IPA) initially, as it may spread the lipophilic residue; use soap/water first, then IPA.
Phase 2: Solubilization & Reaction
Objective: Manage the exotherm and solvent vapor.
-
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as "carriers," significantly increasing the rate at which the sulfonamide penetrates the skin.
-
System Closure: All reactions must occur in closed vessels. If refluxing, ensure the condenser is vented into the hood or a scrubber.
-
Doffing Protocol:
-
Wash outer gloves with soap/water while still on hands.
-
Remove outer gloves and dispose of as hazardous waste.
-
Remove eyewear.[6]
-
Remove Tyvek coat (roll inside out).
-
Remove inner gloves (peel from cuff).
-
Wash hands with tepid water and soap for 60 seconds.
-
Emergency Response Plan
| Scenario | Immediate Action | Secondary Action |
| Skin Contact (Powder) | Brush off gently (do not wet initially to avoid spreading).[2] | Wash with copious soap/water for 15 mins.[7][8] Seek medical attention if rash appears.[2] |
| Skin Contact (Liquid) | Drench immediately. Remove contaminated clothing under the shower.[9] | Do not use solvents (ethanol) to wash skin; this increases absorption. |
| Eye Exposure | Flush with eyewash for 15 mins. Hold eyelids open. | Transport to ER. Bring SDS. |
| Spill (<5g) | Cover with wet paper towels to prevent dust. | Wipe up with nitrile gloves. Dispose as hazardous waste. |
Visualized Safety Workflow
The following diagram illustrates the "Defense in Depth" strategy for handling this compound.
Caption: Operational workflow emphasizing Engineering Controls as the primary barrier before PPE engagement.
References
-
PubChem. 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Structural Analog Safety Data). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: Naphthalene Sulfonates. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
